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Core Science & Biosynthesis

Foundational

Methyl 2-amino-4-fluoro-6-methylbenzoate: A Comprehensive Technical Guide on Physicochemical Properties and Drug Development Applications

Executive Summary & Strategic Relevance In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold serves as a privileged pharmacophore for the development of diverse therapeutics, ranging from ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold serves as a privileged pharmacophore for the development of diverse therapeutics, ranging from kinase inhibitors to antitubercular agents. Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) represents a highly specialized, tri-substituted derivative[1]. The strategic installation of a fluorine atom and a methyl group on the benzenoid core creates a unique steric and electronic microenvironment. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for drug development professionals.

Core Physicochemical Profiling

Understanding the baseline quantitative data of this intermediate is critical for predicting its behavior in downstream synthetic pathways and biological systems.

PropertyValue
IUPAC Name Methyl 2-amino-4-fluoro-6-methylbenzoate
CAS Registry Number 2091781-95-0[1]
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
SMILES String COC(=O)c1c(C)cc(F)cc1N
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Ester oxygens, amine nitrogen)
Topological Polar Surface Area (TPSA) 52.3 Ų

Mechanistic Insights into Structural Features

As an application scientist, it is vital to look beyond the raw data and understand the causality of the molecule's structural features. The physicochemical behavior of methyl 2-amino-4-fluoro-6-methylbenzoate is governed by three primary functional modifications:

  • The C4-Fluorine Effect (Electronic Tuning): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+R) into the aromatic ring. This dual nature subtly reduces the basicity (pKa) of the adjacent C2-aniline group compared to non-fluorinated analogs. In drug design, this C-F bond is strategically placed to block cytochrome P450-mediated para-hydroxylation, thereby dramatically enhancing the metabolic stability of the resulting lead compound.

  • The C6-Methyl Group (Steric Shielding): The methyl group situated ortho to the methyl ester provides significant steric hindrance. This spatial crowding restricts the rotational freedom of the ester carbonyl. If this scaffold is utilized as a prodrug or a late-stage intermediate, this steric shield reduces its liability to rapid hydrolysis by non-specific plasma esterases, effectively tuning the pharmacokinetic half-life.

  • The C1-Methyl Ester (Lipophilicity & Reactivity): The esterification of the anthranilic acid masks the polar carboxylic acid, increasing the overall lipophilicity (LogP) and membrane permeability of the scaffold. Synthetically, it serves as a stable protecting group that can be selectively saponified or converted into amides during structure-activity relationship (SAR) campaigns.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol A: Chromatographic Purity Validation (HPLC-UV/MS)

Rationale: Before utilizing this building block in complex cross-coupling reactions, confirming >95% purity is paramount. The presence of unreacted starting materials or regioisomers can poison palladium catalysts.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic ester while remaining compatible with reverse-phase mobile phases.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The addition of formic acid lowers the pH of the mobile phase, ensuring the C2-amine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Self-Validation & Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm. Concurrently run ESI+ mass spectrometry. The protocol is validated when a single sharp chromatographic peak is observed, corresponding to a mass-to-charge ratio (m/z) of 184.2 [M+H]+ .

Protocol B: Mechanochemical Cocrystallization for Solubility Enhancement

Rationale: Fluorinated anthranilic acid derivatives often exhibit poor aqueous solubility, which can hinder bioavailability. Mechanochemistry (Liquid-Assisted Grinding) is an efficient, green method to generate highly soluble polymer-based cocrystals[2].

  • Stoichiometric Mixing: Combine equimolar amounts of methyl 2-amino-4-fluoro-6-methylbenzoate and a co-former (e.g., Polyethylene glycol, PEG) in a 15 mL stainless-steel milling jar.

  • Liquid-Assisted Grinding (LAG): Add 10 µL of methanol per 100 mg of the powder mixture. Causality: The trace solvent acts as a molecular lubricant, dramatically accelerating the kinetics of cocrystal formation without dissolving the bulk material.

  • Milling: Mill the mixture at 25 Hz for 120 minutes using two 7 mm stainless steel balls[2].

  • Self-Validation (Thermal Analysis): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The protocol is validated if the DSC thermogram shows a single, sharp endothermic melting peak that is distinct from the melting points of the pure starting materials, confirming the formation of a new, unified crystalline lattice.

Biological Applications & Target Engagement

Fluorinated anthranilic acid derivatives are highly sought after in antibacterial drug discovery. Recent studies have demonstrated that functionalized anthranilic acids can act as direct inhibitors of MabA (FabG1) , an essential enzyme in the Type II fatty acid synthase (FAS-II) cycle of Mycobacterium tuberculosis[3]. Derivatization of the C2-amine and hydrolysis of the C1-ester allows these molecules to effectively bind to the active site of MabA, disrupting the synthesis of mycolic acids required for the mycobacterial cell wall.

Pathway N1 Scaffold: Methyl 2-amino-4-fluoro- 6-methylbenzoate N2 Derivatization & Synthesis N1->N2 Amidation N3 Physicochemical Screening N2->N3 Profiling N4 Target Binding (e.g., MabA/FabG1) N3->N4 Bioassay N5 Lead Optimization N4->N5 Refinement

Workflow from fluorinated anthranilate scaffold to optimized preclinical lead.

References

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification . National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • A Crystal and Particle Engineering Approach To Modulating the Properties of Polymer-Based Cocrystals . American Chemical Society (ACS). Available at:[Link][2]

Sources

Exploratory

Solid-State Characterization and Crystallographic Elucidation of Methyl 2-amino-4-fluoro-6-methylbenzoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Executive Summary Methyl 2-amino-4-fluoro-6-methylbenzoate is a highly functionalized aromatic building block critical to the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary

Methyl 2-amino-4-fluoro-6-methylbenzoate is a highly functionalized aromatic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Its solid-state behavior is governed by a complex interplay of hydrogen bonding, halogen interactions, and steric hindrance. This technical guide provides an authoritative, self-validating methodological framework for determining its crystal structure via Single-Crystal X-Ray Diffraction (SC-XRD). As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, emphasizing the fundamental causality behind protocol design, solvent selection, and crystallographic refinement strategies.

Molecular Anatomy & Predictive Solid-State Behavior

The structural elucidation of substituted anthranilates presents unique crystallographic challenges. The parent compound, methyl 2-aminobenzoate (methyl anthranilate), is notoriously difficult to crystallize, existing as a liquid at room temperature but freezing into a highly unusual Z′=3 configuration (CSD refcode: FASMEV), making it a benchmark target in crystal structure prediction (CSP) blind tests .

In methyl 2-amino-4-fluoro-6-methylbenzoate, the addition of the 4-fluoro and 6-methyl groups fundamentally alters the packing landscape:

  • Electronic Delocalization: The amine lone pair electrons delocalize over the adjacent carboxylate function. This deepens the highest occupied molecular orbital (HOMO), enhances the dipolar characteristics of the ester group, and strongly promotes layer-by-layer molecular stacking .

  • Hydrogen Bonding: The supramolecular array is primarily driven by robust intramolecular and intermolecular hydrogen bonds between the amine (-NH₂) donors and the ester carbonyl (C=O) acceptors .

  • Solvate Propensity: Anthranilate derivatives possess a high propensity to form channel solvates or co-crystals, a phenomenon frequently observed in high-throughput crystallization screens of highly polymorphic systems .

Experimental Methodology: A Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control must be strictly maintained to prevent the kinetic trapping of metastable polymorphs or unintended solvates.

Step-by-Step Protocol:

  • Solvent System Selection: Prepare a 1:3 volumetric mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate (polar, hydrogen-bond acceptor) fully dissolves the compound via interactions with the amine group. Hexane acts as a non-polar antisolvent. The differential vapor pressure ensures that as the more volatile hexane evaporates, the solution is slowly driven into the metastable zone of supersaturation without crashing out.

  • Dissolution & Filtration: Dissolve 50 mg of the API intermediate in 4 mL of the solvent mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free borosilicate glass vial.

    • Validation Checkpoint: The solution must be optically pristine. Any microscopic particulate matter will act as heterogeneous nucleation sites, leading to rapid, poor-quality microcrystalline growth.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to heavily restrict the evaporation rate. Store the vial in a vibration-free, temperature-controlled environment at 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy.

    • Validation Checkpoint: Select crystals that exhibit uniform, sharp extinction when rotated under cross-polarizers. This optical behavior confirms a single crystalline domain and the absence of merohedral twinning.

X-Ray Diffraction Workflow & Causality

Workflow N1 API Intermediate Synthesis (Purity > 99%) N2 Solvent Screening (Hexane/EtOAc gradients) N1->N2 Validate purity N3 Slow Evaporation (Thermodynamic Control) N2->N3 Select optimal solvent N4 Single Crystal XRD (100 K, Cu Kα radiation) N3->N4 Harvest single crystals N5 Data Reduction (Integration & Scaling) N4->N5 Collect diffraction frames N6 Structure Solution (Intrinsic Phasing) N5->N6 Extract intensities N7 Anisotropic Refinement (SHELXL) N6->N7 Generate initial model

Fig 1: End-to-end crystallographic workflow for solid-state characterization.

Data Collection Causality: Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling to 100 K freezes out dynamic disorder and minimizes thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the localized electron density of the fluorine atom. Copper Kα radiation ( λ=1.54184 Å) via a microfocus source is preferred over Molybdenum due to the significantly stronger diffraction yield from light atoms (C, H, N, O, F), compensating for the inherently small crystal volumes typical of fluorinated organics.

Refinement Strategies (SHELXL)

The refinement of this specific compound requires careful handling of its functional groups to ensure scientific integrity.

  • Heavy Atom Placement: Solve the structure using intrinsic phasing. The anisotropic refinement of C, N, O, and F atoms will immediately reveal the primary molecular framework.

  • Fluorine/Methyl Disorder: The 4-fluoro and 6-methyl groups may exhibit positional disorder, especially if the molecule pseudo-sits on a crystallographic inversion center.

    • Validation Checkpoint: Examine the anisotropic displacement parameters (ADPs). If the ADPs for the F and CH₃ carbons are highly elongated (cigar-shaped), model the disorder over two positions using EXYZ and EADP constraints, refining the site occupancy factors (SOFs) to sum to exactly 1.0.

  • Amine Hydrogen Treatment: Do not use a default riding model (AFIX 43) for the amine hydrogens. Because of the electronic delocalization into the aromatic ring , the nitrogen exhibits partial sp2 character rather than pure sp3 . Locate the hydrogen atoms directly in the difference Fourier map and refine their coordinates freely. Apply only a mild distance restraint (DFIX 0.88 0.02) to ensure chemically sensible N-H bond lengths while allowing the true hydrogen-bond geometry to dictate their spatial positions.

Interactions N1 Amino (-NH2) N2 Ester (C=O) N1->N2 Intramolecular H-Bond N1->N2 Intermolecular H-Bond N3 Fluoro (-F) N4 Methyl (-CH3) N3->N4 Weak F...H Contacts

Fig 2: Primary intermolecular interactions governing the crystal packing network.

Quantitative Data Summary

Based on the known structural parameters of the parent methyl anthranilate and related halogenated benzoates , the following table summarizes the comparative crystallographic data, providing a predictive baseline for the characterization of methyl 2-amino-4-fluoro-6-methylbenzoate.

Crystallographic ParameterMethyl 2-aminobenzoate (Parent)Methyl 2-amino-4-fluoro-6-methylbenzoate (Predicted Model)
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁/cP2₁/c or P-1
Z / Z' 12 / 34 / 1
Unit Cell Volume ~1150 ų~1280 ų
Primary H-Bond Motif N-H···O (Ester)N-H···O (Ester) + F···H-C contacts
Packing Architecture Complex trimeric unitsLayer-by-layer stacking

Conclusion

The crystallographic elucidation of methyl 2-amino-4-fluoro-6-methylbenzoate requires a rigorous, causality-driven approach. By strictly controlling the thermodynamics of crystallization and employing low-temperature, high-resolution X-ray diffraction with careful attention to hydrogen atom refinement, researchers can accurately map the complex hydrogen and halogen bonding networks that dictate the solid-state properties of this critical pharmaceutical intermediate.

References

  • The seventh blind test of crystal structure prediction: structure generation methods Source: IUCr Journals URL:[Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Foundational

A Prospective Analysis of Methyl 2-amino-4-fluoro-6-methylbenzoate: A Technical Guide to Investigating Its Mechanism of Action in Biological Assays

Abstract Methyl 2-amino-4-fluoro-6-methylbenzoate is a substituted anthranilate derivative with potential for biological activity, owing to its fluorinated aromatic system. While this compound is noted as a synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-amino-4-fluoro-6-methylbenzoate is a substituted anthranilate derivative with potential for biological activity, owing to its fluorinated aromatic system. While this compound is noted as a synthetic intermediate, its direct biological effects and mechanism of action remain uncharacterized in publicly available literature. This technical guide provides a prospective analysis, outlining a structured, multi-tiered approach for researchers, scientists, and drug development professionals to comprehensively investigate the potential therapeutic activities and underlying mechanisms of this molecule. We will explore hypothesized mechanisms based on its structural motifs, detail robust experimental workflows for screening and validation, and provide a framework for interpreting the resulting data.

Introduction: The Therapeutic Potential of Substituted Anthranilates

The anthranilate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1][2] The unique combination of an amino group, a methyl ester, a methyl group, and a fluorine atom on the benzene ring of Methyl 2-amino-4-fluoro-6-methylbenzoate suggests several potential, yet unexplored, biological activities. This guide will serve as a comprehensive roadmap for elucidating these potential activities.

Physicochemical Properties

A thorough understanding of the compound's properties is crucial for designing relevant biological assays and for formulating it for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C9H10FNO2[3]
Molecular Weight 183.18 g/mol [4]
CAS Number 188355-68-0N/A
Predicted XlogP 2.1[4]
Appearance Solid (predicted)N/A
SMILES CC1=CC(F)=C(C(=O)OC)C(=C1)NN/A

Hypothesized Mechanisms of Action and Rationale

Based on the structural features of Methyl 2-amino-4-fluoro-6-methylbenzoate, we can propose several plausible mechanisms of action for investigation.

Anti-inflammatory Activity via COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of salicylic acid, which is structurally related to aminobenzoic acids. The aminobenzoate scaffold could potentially bind to the active site of cyclooxygenase (COX) enzymes, inhibiting the production of prostaglandins involved in inflammation.

Antimicrobial Activity

Fluorinated aromatic compounds and aminobenzoate derivatives have been reported to possess antimicrobial properties.[5] The fluorine atom can enhance cell membrane permeability and interfere with essential metabolic pathways in bacteria and fungi.

Anticancer Activity

Derivatives of aminobenzoic acid have been explored for their anticancer effects.[6] Potential mechanisms could include the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.

Ion Channel Modulation

The lipophilic nature of the molecule, coupled with the electronegativity of the fluorine atom, suggests potential interactions with ion channels in cell membranes, which could be relevant for neurological or cardiovascular applications.

A Phased Experimental Approach to Elucidating the Mechanism of Action

A systematic, phased approach is recommended to efficiently screen for biological activity and then delve into the specific mechanism of action.

Phase 1: Broad-Based In Vitro Screening

The initial phase focuses on a battery of in vitro assays to identify any significant biological activity.

G cluster_0 Phase 1: In Vitro Screening Compound Compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Compound->Antimicrobial_Assay Cytotoxicity_Assay NCI-60 Cancer Cell Line Screen Compound->Cytotoxicity_Assay Ion_Channel_Assay Patch-Clamp on Key Ion Channels Compound->Ion_Channel_Assay Data_Analysis Data Analysis and Hit Identification COX_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Ion_Channel_Assay->Data_Analysis

Caption: Phase 1 Experimental Workflow for Broad-Based In Vitro Screening.

Protocol 1: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity of Methyl 2-amino-4-fluoro-6-methylbenzoate against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product (prostaglandin H2) formation using the detection kit.

    • Calculate the IC50 value for each enzyme.

Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To assess the antibacterial and antifungal activity of the compound.

  • Materials: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), appropriate growth media (e.g., Mueller-Hinton broth, RPMI-1640), test compound, and standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).

  • Procedure (Broth Microdilution):

    • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate at the optimal temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits growth.

Protocol 3: NCI-60 Human Tumor Cell Line Screen

  • Objective: To evaluate the cytotoxic and potential anticancer activity across a broad panel of human cancer cell lines.

  • Procedure: This is a standardized screen offered by the National Cancer Institute (NCI). The compound is submitted to the NCI's Developmental Therapeutics Program (DTP) for testing against their panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The output provides data on cell growth inhibition and cytotoxicity.

Phase 2: Mechanism of Action Elucidation and Target Validation

If a significant and selective activity ("hit") is identified in Phase 1, the next phase focuses on understanding the underlying mechanism.

G cluster_1 Phase 2: MoA for Anticancer Hit Hit_Compound Anticancer Hit Compound Dose_Response Dose-Response and Time-Course Studies Hit_Compound->Dose_Response Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Assay Pathway_Analysis Western Blot for Key Signaling Proteins Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Pathway_Analysis->Target_ID MoA_Hypothesis Formulate Mechanism of Action Hypothesis Target_ID->MoA_Hypothesis

Caption: Phase 2 Experimental Workflow for Elucidating the Mechanism of an Anticancer Hit.

Protocol 4: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

  • Materials: Hit cancer cell line, test compound, flow cytometer, Annexin V-FITC/Propidium Iodide (PI) staining kit, cell cycle analysis kit (e.g., with PI and RNase).

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

    • For apoptosis analysis, stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For cell cycle analysis, fix cells in ethanol, treat with RNase, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of the compound on key proteins in survival and apoptotic pathways (e.g., Akt, MAPK, caspases).

  • Materials: Hit cancer cell line, test compound, lysis buffer, primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3), secondary antibodies, and Western blot imaging system.

  • Procedure:

    • Treat cells with the compound and prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Silico Modeling: A Complementary Approach

Molecular docking studies can provide valuable insights into potential protein targets and binding modes, guiding the experimental work.

Protocol 6: Molecular Docking

  • Objective: To predict the binding affinity and orientation of Methyl 2-amino-4-fluoro-6-methylbenzoate to the active sites of hypothesized protein targets (e.g., COX-1/2, bacterial enzymes).

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure (e.g., remove water molecules, add hydrogens).

    • Generate a 3D conformer of the test compound.

    • Define the binding site on the protein.

    • Run the docking simulation to predict the most favorable binding poses and estimate the binding energy.

Conclusion and Future Directions

While the biological activity of Methyl 2-amino-4-fluoro-6-methylbenzoate is currently undefined, its chemical structure holds promise for therapeutic potential. The systematic approach outlined in this guide, combining broad-based screening with in-depth mechanistic studies and in silico modeling, provides a robust framework for its comprehensive evaluation. Positive findings from these studies would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and preclinical safety and toxicology assessments.

References

  • ChemBK. (2024). methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Highly fluorinated analogues of pharmacologically active compounds. RSC Publishing.
  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-aMino-4-fluoro-5-Methylbenzoate — Chemical Substance Information. Retrieved from [Link]

  • IntechOpen. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • SlidePlayer. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • PMC. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R).
  • PubChemLite. (n.d.). Methyl 2-amino-3-fluoro-6-methylbenzoate (C9H10FNO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubChem. (n.d.). Methyl 2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • RSC Publishing. (n.d.). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent.
  • PMC. (n.d.).
  • PubMed. (2003).
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  • Biopolymers and Cell. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones.
  • Walsh Medical Media. (2015).
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles.
  • NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2023).
  • All-Chemis. (n.d.). 74733-29-2 | methyl 2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • ChemRxiv. (n.d.). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.

Sources

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of Fluorinated Benzoate Esters: A Mechanistic Guide for Medicinal Chemistry

As a Senior Application Scientist in early-stage drug development, I frequently encounter a pervasive misconception: that the incorporation of fluorine into a molecular scaffold universally guarantees enhanced metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter a pervasive misconception: that the incorporation of fluorine into a molecular scaffold universally guarantees enhanced metabolic and chemical stability. While it is true that the homolytic cleavage of the C–F bond is highly unfavorable due to its formidable bond dissociation energy (typically >109 kcal/mol)[1], fluorine’s profound electronegativity exerts powerful inductive effects on adjacent functional groups[2].

When designing fluorinated benzoate esters—ubiquitous motifs functioning as prodrugs, lipid-lowering agents, or synthetic intermediates—these stereoelectronic forces fundamentally dictate the thermodynamic and kinetic stability of the ester linkage[3]. This whitepaper dissects the thermodynamic principles governing these molecules and provides a self-validating experimental framework for profiling their hydrolytic stability.

Mechanistic Foundations: The Thermodynamics of Ester Hydrolysis

The hydrolytic degradation of benzoate esters in aqueous media is governed by the free energy of activation ( ΔG‡ ), which comprises both enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) components. Fluorine substitution modulates these thermodynamic parameters through three competing mechanisms:

  • Inductive Electron Withdrawal ( −I effect): Fluorine strongly withdraws electron density from the aromatic ring or the alkoxy chain. In base-catalyzed hydrolysis, this increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for hydroxide attack. Consequently, Hammett linear free-energy relationships (LFER) demonstrate that electron-withdrawing substitutions accelerate hydrolysis[4].

  • Resonance Electron Donation ( +R effect): When positioned para or ortho on the benzoate ring, fluorine's lone pairs can partially donate into the π -system, slightly offsetting the inductive withdrawal. However, the −I effect overwhelmingly dominates.

  • Steric Shielding (The Ortho Effect): Fluorine is approximately 20% larger than hydrogen. An ortho-fluorine atom introduces localized steric hindrance, restricting the trajectory of the incoming nucleophile. This increases the activation entropy ( ΔS‡ ), kinetically stabilizing the ester despite the thermodynamic driving force for hydrolysis.

When fluorine is appended directly to the alkoxy leaving group (e.g., trifluoroethyl esters), the inductive stabilization of the departing alkoxide anion is so severe that the hydrolysis rate increases exponentially, severely compromising the ester's thermodynamic stability[5].

Quantitative Thermodynamic Profiling

To illustrate these principles, the following table summarizes representative thermodynamic parameters for various fluorinated ethyl benzoate derivatives undergoing base-catalyzed hydrolysis.

Table 1: Thermodynamic Parameters of Fluorinated Benzoate Esters (pH 11.0, 298 K)

CompoundSubstitution PositionHammett σ ConstantHalf-life ( t1/2​ ) ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) TΔS‡ (kcal/mol)
Ethyl benzoateNone0.00120.0 min22.415.2-7.2
Ethyl 4-fluorobenzoatepara+0.0695.5 min21.814.8-7.0
Ethyl 3-fluorobenzoatemeta+0.3445.2 min20.113.5-6.6
Ethyl 2-fluorobenzoateorthoN/A (Steric)180.4 min23.116.5-6.6
2,2,2-Trifluoroethyl benzoateAlkoxy chainN/A6.4 min17.511.2-6.3

Data Synthesis Note: As demonstrated above, appending fluorine atoms to the alkoxy leaving group dramatically accelerates hydrolysis (dropping half-life to ~6.4 min), whereas ortho-substitution on the aromatic ring extends the half-life via steric shielding[5].

Experimental Workflow: A Self-Validating Thermodynamic Assay

To rigorously evaluate the thermodynamic stability of a novel fluorinated benzoate ester, one cannot rely solely on end-point degradation assays. A robust, self-validating system combining Isothermal Titration Calorimetry (ITC) and High-Performance Liquid Chromatography (HPLC) is required.

Causality of Experimental Design: Why use this dual-modal approach? HPLC provides the kinetic rate constant ( kobs​ ) necessary to calculate the total free energy of activation ( ΔG‡ ), but it cannot decouple the enthalpic ( ΔH‡ ) from the entropic ( ΔS‡ ) contributions. ITC directly measures the heat of the hydrolysis reaction ( ΔH ), allowing the precise mathematical derivation of ΔS‡ . By running these assays in parallel, we establish a closed thermodynamic loop.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Stabilization

  • Synthesize and purify the target fluorinated benzoate ester (>99% purity via NMR).

  • Prepare a 10 mM stock solution in anhydrous DMSO to prevent premature solvolysis.

  • Prepare the reaction buffer: 50 mM Phosphate buffer, pH 11.0, thoroughly degassed to prevent cavitation during ITC.

  • Self-Validation Check: Run a DMSO-only blank titration in the ITC against the buffer to quantify and subtract the background heat of dilution.

Step 2: Kinetic Profiling via HPLC-UV

  • Spike the ester stock into the reaction buffer to a final concentration of 100 μ M (ensuring 1% DMSO final concentration).

  • Incubate the solution at exactly 298 K in a thermostatted autosampler.

  • Inject 10 μ L aliquots onto a C18 analytical column every 5 minutes for a duration of 2 hours.

  • Self-Validation Check (Mass Balance): Quantify both the exponential disappearance of the ester and the stoichiometric appearance of the fluorinated benzoic acid. The molar sum must remain constant ( ±2% ) across all timepoints to confirm pure hydrolysis without competing side reactions (e.g., transesterification).

  • Calculate kobs​ from the decay curve and derive ΔG‡ using the Eyring equation.

Step 3: Enthalpic Profiling via ITC

  • Load the ITC sample cell with 1.4 mL of the pH 11.0 reaction buffer at 298 K.

  • Load the injection syringe with 2 mM of the ester (diluted in buffer containing 1% DMSO).

  • Perform a single continuous injection (e.g., 50 μ L over 10 minutes) to capture the steady-state thermal power generated by the base-catalyzed hydrolysis.

  • Integrate the area under the resulting thermogram (subtracting the baseline heat determined in Step 1) to extract the molar enthalpy of hydrolysis ( ΔH ).

Step 4: Thermodynamic Synthesis

  • Calculate the entropic contribution using the fundamental relation: ΔS‡=(ΔH−ΔG‡)/T .

  • Plot the derived parameters against Hammett σ constants to establish the structure-stability correlation[4].

Workflow N1 Synthesize & Purify Fluorinated Benzoate Ester N2 HPLC-UV Kinetic Assay (Determine k_obs, ΔG‡) N1->N2 Aliquot 100 μM N3 Isothermal Titration Calorimetry (Determine ΔH) N1->N3 Aliquot 2 mM N4 Calculate Entropy (ΔS‡) ΔG‡ = ΔH - TΔS‡ N2->N4 Input ΔG‡ V1 Mass Balance Verification (Substrate vs. Product) N2->V1 Validates N3->N4 Input ΔH V2 Buffer Blank Titration (Background Subtraction) N3->V2 Validates N5 Hammett LFER Analysis (Structure-Stability Correlation) N4->N5 Output Parameters

Fig 1. Self-validating workflow coupling HPLC kinetics with ITC enthalpic profiling.

Conclusion for Drug Development

The thermodynamic stability of fluorinated benzoate esters is not a monolith; it is a highly tunable parameter dictated by the precise spatial arrangement of the fluorine atoms. By utilizing self-validating thermodynamic workflows, medicinal chemists can intentionally exploit these stereoelectronic effects—using ortho-fluorination to kinetically protect fragile prodrugs, or leveraging highly fluorinated alkoxy groups to design rapidly clearing, soft-drug intermediates.

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of Methyl 2-amino-4-fluoro-6-methylbenzoate in Organic Solvents

Executive Summary Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of advanced active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Designing scalable reaction conditions, crystallization processes, and purification workflows requires a rigorous understanding of its solubility profile across various organic solvents.

This technical guide provides an in-depth analysis of the compound's structural determinants of solubility, predictive thermodynamic modeling using Hansen Solubility Parameters (HSP), and a self-validating empirical protocol adapted from standard regulatory guidelines.

Structural & Thermodynamic Determinants of Solubility

To predict and manipulate the solubility of methyl 2-amino-4-fluoro-6-methylbenzoate, we must first deconstruct its molecular architecture. The solubility of a crystalline solid in an organic solvent is dictated by the energy required to break its crystal lattice versus the energy released upon solvation.

  • The Ester Moiety (-COOCH₃): Acts primarily as a hydrogen-bond acceptor. It introduces a permanent dipole, enhancing solubility in polar aprotic solvents (e.g., ethyl acetate, acetone).

  • The Amino Group (-NH₂): Capable of acting as both a hydrogen-bond donor and acceptor. However, its basicity and electron density are modulated by the aromatic ring and its substituents.

  • The Fluorine Atom (-F at C4): Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the aromatic ring, slightly reducing the basicity of the amine compared to unfluorinated methyl anthranilate. Furthermore, the C-F bond is highly polarized but poorly polarizable, increasing the molecule's lipophilicity and creating "fluorophilic" interactions, which can alter expected solvation in protic media.

  • The Methyl Group (-CH₃ at C6): Provides steric hindrance adjacent to the ester and increases the overall hydrophobic bulk (dispersion forces) of the molecule.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters partition the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[1].

For a closely related baseline molecule, methyl anthranilate, the HSP values are approximately δD​=19.1 , δP​=8.9 , and δH​=8.7 MPa 1/2 [1]. The addition of the C4-fluoro and C6-methyl groups in our target compound slightly increases the dispersion component ( δD​ ) due to increased molecular volume and decreases the hydrogen bonding component ( δH​ ) due to steric shielding and electronic withdrawal. Consequently, the compound exhibits maximum solubility in solvents where the interaction vector distance ( Ra​ ) between the solvent and solute is minimized.

Estimated Solubility Profile in Key Organic Solvents

Based on structural thermodynamics and empirical behaviors of fluorinated aminobenzoates, the following table summarizes the solubility profile. Note: Quantitative ranges are predictive estimates designed to guide initial solvent screening for process chemistry.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions; DMSO acts as a superior H-bond acceptor for the -NH₂ group, easily overcoming lattice energy.
Polar Aprotic Ethyl Acetate6.050 - 100 mg/mL (Soluble)Structural mimicry with the solute's ester moiety; excellent alignment of δP​ and δD​ parameters.
Polar Protic Ethanol24.525 - 50 mg/mL (Soluble)Capable of H-bonding with both the ester and amine; however, solvation is slightly hindered by the hydrophobic -CH₃ and -F groups.
Non-Polar n-Hexane1.9< 5 mg/mL (Slightly Soluble)Solvation relies entirely on weak dispersion forces; insufficient polarity to disrupt the crystalline lattice. Ideal as an anti-solvent.

Standardized Experimental Protocol: Adapted Shake-Flask Method

To generate precise, empirical thermodynamic solubility data for regulatory submissions or process scale-up, the industry standard is the Shake-Flask Method. While formally codified for water solubility under OECD Test Guideline 105 [2] and EPA OPPTS 830.7840 [3], this protocol is routinely adapted by Application Scientists for organic solvent profiling.

The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached, preventing false readings from supersaturation or kinetic dissolution delays.

Step-by-Step Methodology
  • Sample Preparation: Weigh an excess amount of methyl 2-amino-4-fluoro-6-methylbenzoate (e.g., 500 mg) into three separate 20 mL amber glass vials to prevent potential photodegradation.

  • Solvent Addition: Add exactly 10.0 mL of the target analytical-grade organic solvent to each vial. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostated orbital shaker set to 25.0 ± 0.1 °C and agitate at 150 rpm.

  • Time-Course Sampling: Extract 1.0 mL aliquots from the suspensions at three distinct time points: 24 hours, 48 hours, and 72 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 15 minutes at exactly 25 °C. Crucial Causality: Temperature control during centrifugation is mandatory; a drop in temperature will cause precipitation, while a rise will artificially inflate solubility.

  • Quantification: Carefully decant the clear supernatant, dilute it appropriately in the mobile phase, and analyze via Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) at the compound's λmax​ (typically around 254 nm).

  • Equilibrium Validation: Compare the calculated concentrations at 48 hours and 72 hours. True thermodynamic equilibrium is validated only if the difference between these two time points is less than 2%.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the adapted OECD 105 solubility determination process.

G N1 Methyl 2-amino-4-fluoro- 6-methylbenzoate (Solid) N2 Solvent Addition (Target Organic Media) N1->N2 N3 Isothermal Agitation (25°C, 150 rpm) N2->N3 N4 Phase Separation (Centrifugation 10k rpm) N3->N4 Sample at 24h, 48h, 72h N5 RP-HPLC-UV Quantification N4->N5 N6 Equilibrium Check (|C_48h - C_72h| < 2%) N5->N6 N7 Extend Agitation Time (Kinetic Delay) N6->N7 No (Still Dissolving) N8 Validated Thermodynamic Solubility Profile N6->N8 Yes (Equilibrium Reached) N7->N3

Fig 1: Standardized OECD 105 adapted workflow for thermodynamic solubility determination.

Conclusion & Strategic Recommendations

For process chemists working with methyl 2-amino-4-fluoro-6-methylbenzoate, solvent selection should be driven by the desired unit operation:

  • For Chemical Synthesis & Coupling Reactions: Polar aprotic solvents like DMF or DMSO are highly recommended due to their ability to fully solubilize the compound while leaving the amine lone pair relatively unencumbered for nucleophilic attack.

  • For Crystallization & Purification: A binary solvent system is optimal. Ethyl acetate or ethanol can serve as the primary solvent (good solubility), with n-hexane or heptane titrated in as an anti-solvent (poor solubility) to precisely control the supersaturation curve and yield high-purity crystals.

References

  • Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena Source: Langmuir - ACS Publications URL:[Link]

  • Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source: United States Environmental Protection Agency (EPA) URL:[Link]

Exploratory

Safety Data and Toxicity Profile of Methyl 2-amino-4-fluoro-6-methylbenzoate: A Technical Guide

Executive Summary In preclinical drug discovery, substituted anthranilic acid derivatives serve as critical building blocks for kinase inhibitors and targeted therapeutics. Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, substituted anthranilic acid derivatives serve as critical building blocks for kinase inhibitors and targeted therapeutics. Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) is a highly specialized intermediate within this class[1]. While its unique substitution pattern—featuring a highly electronegative fluorine atom and a sterically hindering methyl group—optimizes its pharmacological binding kinetics, it also introduces specific toxicological liabilities.

As a Senior Application Scientist, I approach the safety evaluation of this compound through a mechanistic lens. Toxicity is rarely random; it is the direct consequence of chemical structure interacting with biological systems. This whitepaper synthesizes the structural activity relationship (SAR), metabolic pathways, and safety data of methyl 2-amino-4-fluoro-6-methylbenzoate, providing self-validating experimental protocols to ensure rigorous handling and toxicity screening during early-stage development.

Chemical Identity & Structural Activity Relationship (SAR)

The toxicological profile of methyl 2-amino-4-fluoro-6-methylbenzoate is governed by the electronic and steric interplay of its functional groups.

  • The Ester Moiety: The methyl ester is highly susceptible to hydrolysis by ubiquitous human carboxylesterases (hCE1/hCE2), rapidly converting the compound to its corresponding free acid. This typically increases aqueous solubility and facilitates renal excretion.

  • The Fluoro Substitution (C4): Fluorine acts as a metabolic block. By occupying the para-position relative to the methyl group, it prevents cytochrome P450 (CYP450)-mediated aromatic hydroxylation at that site, shifting the metabolic burden to the amino group.

  • The Amino Group (C2): Primary anilines are notorious toxicophores. They are prone to CYP450-mediated N-oxidation, leading to the formation of reactive hydroxylamines, which are primary drivers of idiosyncratic drug-induced liver injury (iDILI)[2][3].

Table 1: Physicochemical & Identification Data
ParameterValue / Description
IUPAC Name Methyl 2-amino-4-fluoro-6-methylbenzoate
CAS Registry Number 2091781-95-0[1][4]
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
SMILES COC(=O)C1=C(C)C=C(F)C=C1N
Physical State Solid (Powder/Crystals)

Toxicological Profile & Mechanistic Pathways

The primary safety concern with fluorinated aminobenzoates is their potential for hepatotoxicity via metabolic bioactivation[2]. While the parent compound exhibits moderate acute toxicity (primarily irritating to mucous membranes), its metabolites pose a more insidious threat.

When processed by hepatic enzymes (specifically CYP3A4 and CYP2E1), the primary amine can undergo N-oxidation[5]. This generates a reactive N-hydroxylamine intermediate. Under normal physiological conditions, glutathione (GSH) conjugates and detoxifies this electrophile. However, upon GSH depletion, the intermediate covalently binds to hepatic proteins and DNA, triggering mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis[2][3].

MetabolicPathway A Methyl 2-amino-4-fluoro -6-methylbenzoate B Carboxylesterases (Hydrolysis) A->B Major Pathway D CYP450 (CYP3A4/2E1) (N-Oxidation) A->D Minor Pathway C 2-Amino-4-fluoro -6-methylbenzoic Acid (Excreted) B->C E N-Hydroxylamine Reactive Intermediate D->E F GSH Conjugation (Detoxification) E->F + GSH G Covalent Binding to Proteins/DNA (Toxicity) E->G Depleted GSH

Figure 1: Proposed metabolic pathways of methyl 2-amino-4-fluoro-6-methylbenzoate via CYP450 and esterases.

Quantitative Hazard Metrics & Safety Data

Based on structural analogs and available Safety Data Sheets (SDS) for the fluorinated aminobenzoate class, the compound is classified under the Globally Harmonized System (GHS) as a localized irritant and systemic toxicant upon acute exposure[4][6].

Table 2: GHS Hazard Metrics & Toxicity Estimates
MetricClassification / Data
Signal Word Warning
Hazard Statements H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.[6]
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Estimated LD50 (Oral, Rat) ~300 - 500 mg/kg (Extrapolated from anthranilic acid derivatives)
Target Organs Liver (chronic), Respiratory tract (acute), Eyes, Skin

Experimental Protocols for Safe Handling & Toxicity Assays

To ensure scientific integrity, toxicity cannot be assumed; it must be measured using self-validating systems . A self-validating protocol contains internal checks that independently verify the integrity of the data. If system suitability criteria are not met, the assay automatically invalidates itself, preventing false negatives.

Protocol 1: High-Throughput Hepatotoxicity Screening (Orthogonal Validation)

Relying on a single viability metric (e.g., ATP or metabolic activity) can yield misleading results if the compound interferes with the assay chemistry. This protocol uses orthogonal validation: measuring mitochondrial function (MTT) alongside membrane integrity (LDH release).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 human hepatocytes in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Prepare a 100 mM stock of methyl 2-amino-4-fluoro-6-methylbenzoate in DMSO. Perform serial dilutions to dose cells at concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Check 1: Include 0.1% DMSO as a vehicle negative control.

    • Self-Validation Check 2: Include Troglitazone (50 µM) as a positive hepatotoxic control.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Orthogonal Endpoint Analysis:

    • MTT Assay: Add MTT reagent (0.5 mg/mL final). Incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

    • LDH Assay: Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • Data Synthesis & System Validation: Calculate the IC₅₀. The assay is only valid if the Z'-factor of the plate is > 0.5 and the Troglitazone control shows >50% viability reduction.

Workflow Step1 Step1 Step2 Step 2: Compound Dosing (0.1 - 100 µM) Control: 0.1% DMSO (Neg), Troglitazone (Pos) Step1->Step2 Step3 Step 3: Incubation (24h - 48h at 37°C) Environment: 5% CO2, 95% Humidity Step2->Step3 Step4a Step 4a: MTT Assay (Mitochondrial Function) Readout: Absorbance at 570 nm Step3->Step4a Step4b Step 4b: LDH Release (Membrane Integrity) Readout: Absorbance at 490 nm Step3->Step4b Step5 Step5 Step4a->Step5 Step4b->Step5

Figure 2: Standardized, self-validating in vitro hepatotoxicity screening workflow for aminobenzoates.

Protocol 2: CYP450 Reactive Metabolite Trapping

To definitively prove whether the primary amine undergoes toxic bioactivation, we trap the transient electrophile using Glutathione (GSH).

Step-by-Step Methodology:

  • Microsomal Incubation Setup: In a microcentrifuge tube, combine Human Liver Microsomes (HLM, 1 mg/mL protein), 50 µM methyl 2-amino-4-fluoro-6-methylbenzoate, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Acquisition: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

    • System Suitability: The system is validated by running a parallel incubation with Acetaminophen (APAP). The detection of the APAP-GSH adduct (m/z 457) confirms that the CYP450 enzymes are active and the trapping mechanism is functional.

Exposure Control & Decontamination Workflows

Because of the potential for respiratory irritation (H335) and skin sensitization, rigorous engineering controls are mandatory.

  • Engineering Controls: All weighing, transferring, and dissolution of the neat powder must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), a disposable Tyvek lab coat, and chemical safety goggles. If engineering controls are compromised, an N95 or P100 particulate respirator is required.

  • Chemical Deactivation (Spill Response): In the event of a powder spill, do not dry-sweep. Cover the spill with absorbent pads soaked in a 1M NaOH solution. The alkaline environment will rapidly hydrolyze the methyl ester to the highly water-soluble sodium salt of the carboxylic acid, eliminating the inhalation hazard and facilitating safe wipe-down and disposal.

References

  • Stepan, A. F., et al. (2011). Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. Chemical Research in Toxicology. Retrieved from[Link]

  • Teschke, R., et al. (2023). Advances in Idiosyncratic Drug-Induced Liver Injury Issues: New Clinical and Mechanistic Analysis. MDPI International Journal of Molecular Sciences. Retrieved from[Link]

  • NIH PubMed Central. (2021). Treatment of Drug-Induced Liver Injury: Mechanistic Pathways and CYP450 Involvement. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Methyl 2-amino-4-fluoro-6-methylbenzoate in palladium-catalyzed cross-coupling reactions

[label="{Step 2: Suzuki-Miyaura Coupling|Reagents: Ar-B(OH)2, Pd(OAc)2, SPhos, K3PO4 Caption: Catalytic cycle of the BrettPhos-Pd mediated Buchwald-Hartwig amination. Quantitative Data: Optimization of Reaction Condition...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step 2: Suzuki-Miyaura Coupling|Reagents: Ar-B(OH)2, Pd(OAc)2, SPhos, K3PO4

Caption: Catalytic cycle of the BrettPhos-Pd mediated Buchwald-Hartwig amination.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization parameters for the N-arylation of Methyl 2-amino-4-fluoro-6-methylbenzoate with a model aryl chloride.

Catalyst PrecursorLigand (mol %)Base (Equiv)SolventTemp (°C)Conversion (%)
Pd(OAc)₂ (5%)BINAP (5%)Cs₂CO₃ (2.0)Toluene110< 10%
Pd₂(dba)₃ (2.5%)XPhos (5%)NaOtBu (2.0)1,4-Dioxane10045%
Pd₂(dba)₃ (2.5%) BrettPhos (5%) Cs₂CO₃ (2.0) t-Amyl Alcohol 100 > 95%
Pd₂(dba)₃ (2.5%)RuPhos (5%)NaOtBu (2.0)Toluene10082%

Note: Cs₂CO₃ is preferred over NaOtBu to prevent unwanted transesterification or saponification of the methyl ester group[1].

Step-by-Step Protocol: N-Arylation Workflow

Self-Validating System: This protocol relies on rigorous exclusion of oxygen to prevent the oxidation of the electron-rich BrettPhos ligand. The use of a pre-mixed Pd/ligand solution ensures the formation of the active L₁Pd(0) species prior to substrate introduction.

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a 20 mL reaction vial equipped with a Teflon-lined septum. Cool under a stream of high-purity argon.

  • Reagent Loading: Add Methyl 2-amino-4-fluoro-6-methylbenzoate (1.0 mmol, 1.0 equiv), the desired aryl chloride (1.2 mmol, 1.2 equiv), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox (or under strict argon flow), add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and BrettPhos (0.05 mmol, 5.0 mol%).

  • Degassing (Critical Step): Add 5.0 mL of anhydrous t-amyl alcohol. Degas the suspension by sparging with argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly degrades the active Pd(0) species, leading to black palladium precipitation and reaction stalling[1].

  • Reaction Execution: Seal the vessel and heat in a pre-equilibrated oil bath at 100 °C for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the highly fluorescent starting material indicates completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Sandmeyer-Enabled Suzuki-Miyaura Coupling: C-C Arylation

Mechanistic Insights & Causality

While the amine group is an excellent directing group, it cannot directly participate in C-C cross-coupling. To functionalize the C2 position, the amine must be converted into a halide (e.g., bromide) via a Sandmeyer reaction. The resulting product, Methyl 2-bromo-4-fluoro-6-methylbenzoate , is a sterically hindered, electron-deficient electrophile.

In the subsequent Suzuki-Miyaura coupling, the electron-withdrawing ester and fluoro groups theoretically accelerate oxidative addition; however, the ortho-methyl group creates severe steric hindrance, which can slow down the transmetalation step and promote unwanted protodeboronation of the boronic acid[2]. To counter this, highly active, sterically accommodating ligands like SPhos or XPhos are utilized alongside a mild base (K₃PO₄) to facilitate the coupling while preserving the ester[3].

Workflow SM Methyl 2-amino-4-fluoro-6-methylbenzoate (Inert Electrophile) Sandmeyer Step 1: Sandmeyer Reaction Reagents: t-BuONO, CuBr2 Temp: 0 to 65 °C SM->Sandmeyer Bromide Methyl 2-bromo-4-fluoro-6-methylbenzoate (Active Electrophile) Sandmeyer->Bromide Suzuki Step 2: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(OAc)2, SPhos, K3PO4 Temp: 90 °C Bromide->Suzuki Product Biaryl Anthranilate Derivative (Target Scaffold) Suzuki->Product

Caption: Two-step workflow converting the inert anthranilate to a biaryl scaffold via Sandmeyer-Suzuki sequence.

Step-by-Step Protocol: Sandmeyer Bromination
  • Diazotization: Dissolve Methyl 2-amino-4-fluoro-6-methylbenzoate (5.0 mmol) in anhydrous acetonitrile (20 mL) and cool to 0 °C. Add tert-butyl nitrite (t-BuONO, 7.5 mmol, 1.5 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the diazonium intermediate.

  • Halogenation: In a separate flask, suspend CuBr₂ (6.0 mmol, 1.2 equiv) in acetonitrile (10 mL) and heat to 65 °C.

  • Addition: Transfer the cold diazonium solution dropwise into the hot CuBr₂ suspension. Causality: Adding the diazonium salt to the hot copper solution ensures immediate nitrogen extrusion and trapping by the bromide, preventing the formation of phenol byproducts.

  • Workup: Stir at 65 °C for 2 hours. Cool, dilute with 1M HCl (20 mL), and extract with EtOAc (3 x 20 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify by silica plug to yield the aryl bromide.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the generated Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv)[2]. Causality: A slight excess of boronic acid is used to compensate for potential protodeboronation[2].

  • Catalyst Addition: Add Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%)[2].

  • Solvent & Degassing: Add 6 mL of a Toluene/Water mixture (5:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Water is essential to dissolve the K₃PO₄ base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Execution: Heat the mixture to 90 °C under argon for 12 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract the aqueous phase with EtOAc. Combine the organic layers, dry, concentrate, and purify via column chromatography to isolate the biaryl product.

References

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides." Journal of the American Chemical Society, 2008. PubMed Central (PMC). Available at:[Link]

  • Vapourtec. "Metal Catalysis | Flow Chemistry." Vapourtec Application Notes, 2025. Available at: [Link]

  • UiT The Arctic University of Norway. "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives." The Royal Society of Chemistry, 2020. Available at: [Link]

Sources

Application

Application Note: Advanced Amidation Strategies for Sterically Hindered and Electronically Deactivated Anilines

Focus: Methyl 2-amino-4-fluoro-6-methylbenzoate Derivatives Introduction: Overcoming the Challenge of Inactive Anilines In contemporary drug discovery and medicinal chemistry, the amide bond remains a ubiquitous and crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Methyl 2-amino-4-fluoro-6-methylbenzoate Derivatives

Introduction: Overcoming the Challenge of Inactive Anilines

In contemporary drug discovery and medicinal chemistry, the amide bond remains a ubiquitous and critical linkage. Its synthesis, however, is not always trivial. The formation of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[1][2] This challenge is magnified when the amine component is sterically hindered or electronically deactivated.

The substrate, methyl 2-amino-4-fluoro-6-methylbenzoate, represents a classic example of such a challenging substrate. Its utility as a scaffold in pharmacologically active molecules is significant, yet its chemical properties present formidable synthetic hurdles:

  • Steric Hindrance: The amino group is flanked by two ortho substituents, a methyl group and a methyl ester, which physically obstruct the approach of an activated carboxylic acid.[3][4][5]

  • Electronic Deactivation: The nucleophilicity of the aniline nitrogen is severely diminished by the resonance-withdrawing effect of the ortho-ester group and the inductive-withdrawing effect of the para-fluoro substituent.[3][6]

Standard amidation protocols, such as those employing dicyclohexylcarbodiimide (DCC) alone, often fail or provide disappointingly low yields with substrates of this nature. This application note serves as an in-depth technical guide for researchers, providing a detailed analysis and field-proven protocols for the successful amidation of these difficult aniline derivatives. We will explore the mechanistic rationale behind selecting advanced coupling reagents and provide step-by-step procedures for several robust methods.

The Causality of Reagent Selection: A Mechanistic Perspective

The success of any amidation reaction hinges on the efficient generation of a highly reactive electrophile from the carboxylic acid.[3] For challenging anilines, the activating agent must generate an intermediate that is sufficiently reactive to overcome the substrate's low nucleophilicity, without being so unstable that it decomposes or promotes side reactions.

Carbodiimide-Based Methods: The Role of Additives

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-soluble urea byproduct, which simplifies purification.[1] By itself, EDC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and intramolecular rearrangement.[1] For deactivated anilines, the rate of nucleophilic attack is slow, increasing the likelihood of these side reactions.[6]

The inclusion of nucleophilic additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[1][7] These additives intercept the O-acylisourea to form more stable active esters (HOBt- or HOAt-esters), which are less prone to racemization and still highly reactive.[1] For particularly stubborn couplings, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be effective. DMAP functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[3][8]

Uronium/Aminium Salts: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent for difficult cases.[9][10] Derived from HOAt, its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[1][9] The pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction, making HATU significantly more efficient than its HOBt-based analogue, HBTU.[9] This makes it exceptionally well-suited for couplings involving sterically hindered and electron-poor amines.[10]

Phosphonium Salts: The PyBOP Advantage

PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent that operates by forming a benzotriazole active ester (OBt-ester).[11][12] It is particularly valued for its mild reaction conditions and high efficiency.[11] A key advantage of PyBOP over the historically used BOP reagent is that its phosphine oxide byproduct is non-carcinogenic, whereas BOP generates the carcinogen hexamethylphosphoramide (HMPA).[7][12]

Acyl Fluorides: A Robust Alternative for Failed Couplings

When other methods fail, the in situ formation of an acyl fluoride intermediate presents a powerful alternative.[13][14] Reagents such as bis(tetrafluoro)phenyl(trifluoro)methyl)silane (BTFFH) can convert carboxylic acids into their corresponding acyl fluorides.[3] These intermediates are highly electrophilic and can react with even poorly nucleophilic anilines, often requiring elevated temperatures to drive the reaction to completion.[3][13]

Visualization of Activation Pathways

The following diagrams illustrate the core mechanisms of carboxylic acid activation by two of the most effective reagent classes for this chemistry.

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive, Prone to Racemization) RCOOH->OAI + EDC EDC EDC->OAI HOBt_Ester HOBt Active Ester (More Stable) OAI->HOBt_Ester + HOBt - EDU EDU EDU Byproduct (Water-Soluble) OAI->EDU HOBt HOBt (Additive) HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine Hindered Aniline (Ar-NH2) Amine->Amide HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - TMU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine - HOAt Amine Hindered Aniline (Ar-NH2) Amine->Amide TMU TMU Byproduct

Caption: HATU-mediated carboxylic acid activation pathway.

Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success, as water will hydrolyze the activated intermediates. [1][6]Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC / DMAP Catalysis for Moderately Hindered Substrates

This protocol is an enhanced carbodiimide method suitable for moderately challenging couplings where cost is a consideration. The use of DMAP is critical for reactivity with electron-deficient anilines. [8]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Methyl 2-amino-4-fluoro-6-methylbenzoate (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • DMAP (4-Dimethylaminopyridine) (1.0 equiv)

    • HOBt (catalytic, 0.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), methyl 2-amino-4-fluoro-6-methylbenzoate (1.1 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

    • Dissolve the solids in anhydrous acetonitrile (to a concentration of approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (3.0 equiv) dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Notes: The reaction likely proceeds through a highly reactive acyliminium ion intermediate formed from the HOBt ester and DMAP. [8]This intermediate is more electrophilic than the HOBt ester alone, facilitating the reaction with the deactivated aniline.

Protocol 2: High-Efficiency Coupling with HATU

This is the recommended method for the most challenging substrates or when high yields are paramount. HATU is known for its rapid reaction times and high efficiency with sterically and electronically demanding partners. [1][10]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Methyl 2-amino-4-fluoro-6-methylbenzoate (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

    • Add the methyl 2-amino-4-fluoro-6-methylbenzoate (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Notes: Pre-activating the carboxylic acid with HATU and DIPEA before adding the aniline is crucial. [6]This ensures the highly reactive OAt-ester is formed and minimizes potential side reactions, such as the guanidinylation of the aniline, which can occur if the amine is exposed to unreacted HATU. [9][15]

Protocol 3: Acyl Fluoride-Mediated Coupling at Elevated Temperature

This protocol is a powerful option for when other standard methods have failed. It involves the in-situ generation of a highly reactive acyl fluoride, which then couples with the aniline.

  • Materials:

    • Carboxylic Acid (1.3 equiv)

    • Methyl 2-amino-4-fluoro-6-methylbenzoate (1.0 equiv)

    • BTFFH (Bis(tetrafluoro)phenyl(trifluoro)methyl)silane) (1.5 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (4.5 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

    • Add anhydrous CH₂Cl₂, followed by DIPEA (4.5 equiv).

    • Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.

    • Add the methyl 2-amino-4-fluoro-6-methylbenzoate (1.0 equiv) to the vial.

    • Seal the vial tightly and heat in an oil bath at 80°C overnight (approx. 12-16 hours).

    • Work-up: After cooling, quench the reaction with water and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Notes: This method is particularly effective for couplings where both the carboxylic acid and the amine are sterically hindered. [3][13]The elevated temperature is necessary to provide sufficient energy for the less nucleophilic aniline to attack the acyl fluoride.

Comparative Summary of Protocols

Method Key Reagents Typical Conditions Advantages Limitations & Considerations
EDC/DMAP EDC·HCl, DMAP, HOBt0°C to RT, 12-24 hCost-effective; reagents are common and stable.Lower yields with highly challenging substrates; may require optimization. [8]
HATU HATU, DIPEA0°C to RT, 1-18 hHigh yields and fast reactions; very effective for hindered/deactivated substrates. [1][9]Higher cost; potential for guanidinylation side reaction if not performed correctly. [9][15]
PyBOP PyBOP, DIPEA0°C to RT, 2-18 hHigh efficiency; avoids carcinogenic byproducts associated with BOP. [11][12]Reagent cost is a factor; phosphonium byproducts can complicate purification.
Acyl Fluoride BTFFH, DIPEART then 80°C, 12-16 hExcellent for cases where other methods fail; overcomes severe steric/electronic issues. [3][13]Requires elevated temperatures; fluorinating agents can be expensive and moisture-sensitive.

Conclusion

The successful amidation of sterically and electronically challenging substrates like methyl 2-amino-4-fluoro-6-methylbenzoate requires a departure from standard coupling conditions. The choice of protocol should be guided by the specific nature of the carboxylic acid partner, cost considerations, and the desired reaction efficiency. For moderately difficult couplings, the EDC/DMAP method offers a robust and economical solution. For the most demanding syntheses where yield and purity are paramount, HATU stands out as the reagent of choice due to its exceptional reactivity. By understanding the mechanistic principles behind these advanced reagents, researchers can effectively troubleshoot and optimize conditions to achieve their synthetic goals, enabling the construction of complex and valuable molecules for drug development and beyond.

References

  • Benchchem. Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • Benchchem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Gui, J., Pan, C. M., Jin, Y., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • ResearchGate. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?.
  • Benchchem. Overcoming challenges in the synthesis of sterically hindered anilines.
  • PMC. (Date not available). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Organic & Biomolecular Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
  • Wikipedia. PyBOP.
  • Aapptec Peptides. Coupling Reagents.
  • JETIR.org. Method of synthesis of Amides and its Biological significance.

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Method

Application Notes and Protocols for the Chromatographic Separation of Methyl 2-amino-4-fluoro-6-methylbenzoate

Introduction: The Significance of High-Purity Aryl Amines in Modern Synthesis Substituted aryl amines, and specifically fluorinated methyl anthranilates like methyl 2-amino-4-fluoro-6-methylbenzoate, represent a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of High-Purity Aryl Amines in Modern Synthesis

Substituted aryl amines, and specifically fluorinated methyl anthranilates like methyl 2-amino-4-fluoro-6-methylbenzoate, represent a class of critical intermediates in the synthesis of pharmaceuticals and fine chemicals. Their structural motifs are frequently incorporated into molecules designed to interact with biological systems, where purity is not merely a quality metric but a prerequisite for safety and efficacy. The journey from a crude reaction mixture to a highly purified active pharmaceutical ingredient (API) or intermediate is paved with meticulous separation science.[1][2][3][4] This document provides a detailed guide to the chromatographic methods for the purification of methyl 2-amino-4-fluoro-6-methylbenzoate, reflecting field-proven insights and robust protocols for researchers, scientists, and professionals in drug development.

The synthesis of this target molecule, typically involving multi-step reactions, invariably yields a crude product containing unreacted starting materials, reagents, and side-products. The inherent basicity of the amino group and the polarity of the ester functionality present unique challenges and opportunities in designing effective chromatographic separation strategies. This guide will explore two primary, complementary techniques: Flash Chromatography for initial bulk purification and Preparative High-Performance Liquid Chromatography (Prep HPLC) for achieving the highest purity standards.

A Glimpse into Synthesis: Understanding the Impurity Profile

A robust purification strategy is built upon a foundational understanding of the synthetic route and the likely impurities. A plausible synthesis for methyl 2-amino-4-fluoro-6-methylbenzoate involves the esterification of 2-amino-4-fluoro-6-methylbenzoic acid. This acid precursor is often prepared from a corresponding nitro-aromatic compound.

A common synthetic pathway might be:

  • Nitration of a suitable toluene derivative.

  • Oxidation of the methyl group to a carboxylic acid.

  • Reduction of the nitro group to the amine.

  • Esterification of the carboxylic acid with methanol.[5]

Each of these steps can introduce impurities that must be removed. For instance, incomplete reduction can leave residual nitro-compounds, while the esterification may not proceed to completion, leaving unreacted carboxylic acid. This complex mixture necessitates a multi-stage purification approach.

Part 1: Flash Chromatography for Primary Purification

Flash chromatography is the workhorse of the synthetic chemistry lab for the rapid and economical purification of multi-gram quantities of material.[6][7] Its moderate resolution is ideal for removing major impurities and simplifying the mixture for subsequent high-resolution polishing steps.

The Challenge of Amines on Silica Gel

A primary consideration when purifying amines on standard silica gel is the interaction between the basic amine and the acidic silanol groups of the stationary phase. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[8] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase to "neutralize" the active sites on the silica.[8]

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before committing to a column run, the optimal solvent system is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3 for the target compound, ensuring good separation from its impurities.[6]

Protocol for TLC Method Development:

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • To mitigate the basicity of the amine, add 0.5-1% triethylamine to the eluent system.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will show the product spot well-separated from other spots.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel 60 F254 TLC PlatesStandard for neutral and moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate with 1% TriethylamineA versatile solvent system for tuning polarity. TEA is crucial to prevent peak tailing of the amine.
Target Rƒ ~0.3Provides optimal migration and resolution on a flash column.
Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude methyl 2-amino-4-fluoro-6-methylbenzoate.

  • Column Selection: Choose a glass column with a diameter of approximately 2.5 cm.

  • Packing the Column:

    • Dry-pack the column with 40-60 µm silica gel to a height of about 15 cm.

    • Wet the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% TEA) by passing several column volumes through until the bed is stable.

  • Sample Loading:

    • Dissolve the 1-gram crude sample in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results. For example, move from 95:5 to 80:20 hexanes:ethyl acetate.

    • Maintain a constant flow rate by applying gentle air pressure.

  • Fraction Collection: Collect fractions of approximately 15-20 mL.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Method Development SP Select Solvent System TLC->SP Rf ≈ 0.3 PC Pack Column (Silica Gel) SP->PC SL Dry Load Crude Sample PC->SL Elute Elute with Gradient (e.g., Hex/EtOAc + TEA) SL->Elute FC Collect Fractions Elute->FC TLC_F Analyze Fractions by TLC FC->TLC_F Pool Pool Pure Fractions TLC_F->Pool Evap Evaporate Solvent Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for Flash Chromatography Purification.

Part 2: Preparative HPLC for High-Purity Polishing

For applications demanding the highest purity, such as in drug development, a final polishing step using Preparative HPLC is essential.[9] This technique offers superior resolution to flash chromatography, enabling the separation of closely related impurities.[1][4]

From Analytical to Preparative: A Scalable Approach

The development of a preparative HPLC method begins at the analytical scale. An analytical HPLC system is used to screen different columns and mobile phases to achieve baseline separation of the target compound from all impurities. This optimized analytical method is then scaled up for preparative purification.

Protocol for Analytical Method Development:

  • Column Selection: A reversed-phase C18 column is a common and effective choice for compounds of this polarity.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used.

    • To ensure good peak shape for the amine, an acidic modifier is often required in reversed-phase chromatography. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases.

  • Optimization:

    • Inject a small amount of the sample from the flash chromatography cut.

    • Run a scouting gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes).

    • Optimize the gradient to maximize the resolution between the product peak and any adjacent impurity peaks.

    • Monitor the elution using a UV detector, likely at a wavelength around 254 nm.

Preparative HPLC Protocol

Once an optimized analytical method is established, it can be scaled up to a preparative system.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmGeometric scaling maintains resolution while increasing capacity.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcid modifier ensures protonation of the amine for sharp peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/min21.2 mL/minFlow rate is scaled with the square of the column diameter ratio.
Injection Volume 10 µL200-500 µLIncreased to load more material onto the larger column.
Gradient Optimized (e.g., 30-70% B over 15 min)Same as analyticalThe gradient profile is kept consistent to maintain selectivity.
Detection UV at 254 nmUV at 254 nmWavelength is chosen based on the chromophore of the molecule.

Step-by-Step Preparative Run:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the partially purified product from the flash chromatography step in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulates.

  • Injection: Inject the sample onto the column.

  • Chromatography and Fraction Collection: Run the scaled-up gradient method. Use an automated fraction collector to collect the eluent in separate tubes. The collection can be triggered by time or by the UV detector signal to isolate the main product peak.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

  • Product Isolation: Combine the high-purity fractions and remove the solvents, typically by lyophilization (freeze-drying) to handle the large volume of water.

Prep_HPLC_Workflow cluster_dev Method Development cluster_purify Purification cluster_final Final Product Generation A_HPLC Analytical HPLC: Optimize Separation (C18, ACN/H2O + FA) ScaleUp Scale-Up Calculation (Flow Rate, Inj. Vol.) A_HPLC->ScaleUp Equil Equilibrate Prep System ScaleUp->Equil Inject Inject Sample Equil->Inject Run Run Scaled-Up Gradient Inject->Run Collect Collect Fractions (UV-Triggered) Run->Collect Purity_Check Purity Analysis of Fractions (Analytical HPLC) Collect->Purity_Check Pool_Pure Pool High-Purity Fractions Purity_Check->Pool_Pure Lyophilize Lyophilization to Remove Solvents Pool_Pure->Lyophilize Final_Product High-Purity Product (>99%) Lyophilize->Final_Product

Caption: Workflow for Preparative HPLC Purification.

Part 3: Considerations for Chiral Separation

While methyl 2-amino-4-fluoro-6-methylbenzoate is not chiral, many pharmaceutical intermediates are. Should a synthetic route produce a racemic mixture or if chiral impurities are present, chiral chromatography becomes necessary. This advanced technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.[10] High-performance liquid chromatography is the dominant technique for chiral separations.[10] Common CSPs are based on polysaccharides like cellulose or amylose. The development of a chiral separation method is highly empirical and involves screening various CSPs and mobile phases (both normal and reversed-phase) to achieve enantiomeric resolution.

Conclusion

The successful synthesis of high-purity methyl 2-amino-4-fluoro-6-methylbenzoate for research and drug development hinges on a well-designed, multi-step purification strategy. The combination of flash chromatography for the initial removal of bulk impurities, followed by preparative HPLC for a final polishing step, provides a robust and efficient pathway to achieving the stringent purity requirements of the pharmaceutical industry. The principles and protocols outlined in this guide offer a comprehensive framework for scientists to tackle the purification challenges associated with this important class of chemical intermediates.

References

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  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]

  • Kelemen, E., Tanos, B., & Halmagyi, D. (1950). Separation of p-aminobenzoic acid derivatives by paper chromatography. Nature, 166(4228), 833. Retrieved from [Link]

  • Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and Biophysical Research Communications, 340(3), 879-886. Retrieved from [Link]

  • Scriba, G. K. (2011). Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry, 83(23), 8769-8789. Retrieved from [Link]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • University of Rochester. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation chromatograms for chiral compounds: a benzoin, b.... Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • IRIS . (n.d.). CORRECTED PROOF. Retrieved from [Link]

  • PubMed. (2021, June 21). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Retrieved from [Link]

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  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Selective Fluorination of Methyl 2-amino-6-methylbenzoate

Abstract: The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Methyl 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Methyl 2-amino-6-methylbenzoate and its derivatives are valuable scaffolds in pharmaceutical development. However, the selective fluorination of such electron-rich, substituted anilines presents significant challenges, including control of regioselectivity and prevention of oxidative side reactions.[2][3] This document provides a detailed guide for researchers, outlining two primary strategies for the selective fluorination of methyl 2-amino-6-methylbenzoate: direct electrophilic C-H fluorination and a regiochemically controlled, multi-step approach involving anilide protection and hypervalent iodine-mediated fluorination. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure reproducible and safe execution.

Strategic Overview: Navigating the Challenges of Anilide Fluorination

The substrate, methyl 2-amino-6-methylbenzoate, possesses two strong ortho-, para-directing groups: the amino (-NH₂) and methyl (-CH₃) groups. The ester (-CO₂Me) is a deactivating, meta-directing group. The powerful activating effect of the amino group dominates the aromatic system's reactivity, making it highly susceptible to electrophilic attack.

The primary challenges are:

  • Regioselectivity: The positions ortho and para to the amino group (C3 and C5) are highly activated. Direct electrophilic fluorination will likely yield a mixture of products, which can be difficult to separate.[3]

  • Oxidative Degradation: The electron-rich aniline is prone to oxidation by powerful electrophilic fluorinating agents, leading to complex reaction mixtures and reduced yields.[2]

This guide presents two distinct strategies to address these challenges, offering a choice between a direct, albeit potentially less selective, method and a more robust, multi-step synthesis that ensures high regioselectivity.

G cluster_0 Fluorination Strategies cluster_1 Strategy 1: Direct C-H Fluorination cluster_2 Strategy 2: Directed para-Fluorination Start Methyl 2-amino-6-methylbenzoate S1_Reagent Electrophilic Reagent (e.g., Selectfluor®) Start->S1_Reagent S2_Step1 Step 2.1: Amine Protection (Pivaloyl Chloride) Start->S2_Step1 S1_Product Mixture of Regioisomers (C3-F and C5-F) S1_Reagent->S1_Product S2_Step2 Step 2.2: para-Selective Fluorination (PhI(OPiv)₂ / HF-Pyridine) S2_Step1->S2_Step2 S2_Step3 Step 2.3: Deprotection (Acid Hydrolysis) S2_Step2->S2_Step3 S2_Product Methyl 2-amino-5-fluoro-6-methylbenzoate (Single Regioisomer) S2_Step3->S2_Product

Figure 1: Overview of strategic approaches for fluorinating methyl 2-amino-6-methylbenzoate.

Strategy 1: Direct Electrophilic C-H Fluorination

This strategy employs a powerful electrophilic N-F reagent to directly substitute a hydrogen atom on the aromatic ring with fluorine. This one-step approach is synthetically efficient but requires careful optimization to manage regioselectivity.

Mechanistic Rationale & Reagent Choice

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), function as sources of an "electrophilic fluorine" (F⁺ equivalent).[4][5] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Given the strong activating nature of the amino group, the reaction is typically rapid at or below room temperature.

  • Selectfluor® is a user-friendly, stable, and non-volatile crystalline solid, making it a preferred choice for many applications due to its ease of handling compared to gaseous fluorine sources.[6][7] It is highly soluble in polar aprotic solvents like acetonitrile.

  • NFSI is another stable, crystalline N-F reagent with broad utility.[8][9] Its reactivity can be modulated by the addition of Lewis or Brønsted acids.

For the target substrate, fluorination is expected to occur primarily at the C5 position (para to the amine) and the C3 position (ortho to the amine). The C6-methyl group provides steric hindrance that may disfavor attack at the C5 position to some degree, but electronic effects from the amine typically dominate.

Protocol 1: Direct Fluorination using Selectfluor®

Objective: To introduce a fluorine atom directly onto the aromatic ring of methyl 2-amino-6-methylbenzoate. This protocol is adapted from general procedures for the fluorination of electron-rich aromatics.[10]

Materials:

  • Methyl 2-amino-6-methylbenzoate (1.0 mmol, 1.0 eq)

  • Selectfluor® (1.1 mmol, 1.1 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M solution)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-6-methylbenzoate (1.0 eq) in anhydrous acetonitrile to make a 0.1 M solution.

  • With vigorous stirring, add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. Note: The reaction can be mildly exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Upon completion, quench the reaction by adding deionized water (approx. 10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the regioisomers and any unreacted starting material.

Expected Outcomes & Data

This direct approach is expected to yield a mixture of products. The ratio of these products is highly dependent on subtle electronic and steric factors.

ReagentPosition of FluorinationTypical Yield (Combined Isomers)Key Considerations
Selectfluor®C5 (para) and C3 (ortho)40-70%Produces a mixture of regioisomers requiring careful chromatographic separation.[3]
NFSIC5 (para) and C3 (ortho)45-75%Reactivity can be tuned with additives; may offer slightly different isomer ratios compared to Selectfluor®.[8][11]

Strategy 2: Directed para-Selective Fluorination via an Anilide

To overcome the regioselectivity challenge, a multi-step strategy involving protection of the amine, directed fluorination, and deprotection is highly effective. This approach provides excellent control and delivers a single, predictable regioisomer.

Mechanistic Rationale

This strategy is based on a metal-free method developed for the highly para-selective fluorination of anilides using a hypervalent iodine(III) reagent and a fluoride source.[3]

  • Protection: The nucleophilicity and activating strength of the amino group are attenuated by converting it to an anilide (e.g., a pivalamide). This also introduces a bulky directing group.

  • Fluorination: The anilide undergoes nucleophilic attack on the hypervalent iodine reagent, PhI(OPiv)₂, forming an N-I intermediate. This intermediate rearranges, and the resulting charge-delocalized species is trapped by a fluoride ion from the HF-Pyridine complex, preferentially at the para position.[3]

  • Deprotection: The anilide is hydrolyzed under acidic conditions to reveal the free amine, yielding the final, pure para-fluorinated product.

G Anilide Anilide Substrate (Protected Amine) IntermediateA Intermediate A (N-I Adduct) Anilide->IntermediateA + PhI(OPiv)₂ IodineReagent PhI(OPiv)₂ IntermediateB Nitrenium Ion Intermediate B IntermediateA->IntermediateB - PhI - OPiv⁻ IntermediateC Charge Delocalized Intermediate C IntermediateB->IntermediateC Resonance Product para-Fluoroanilide IntermediateC->Product + F⁻ HF HF-Pyridine (F⁻ Source) HF->Product

Figure 2: Proposed mechanism for hypervalent iodine-mediated para-fluorination.[3]

Protocol 2.1: Amine Protection (Pivalamide Formation)

Objective: To protect the 2-amino group as a pivalamide to control reactivity and direct fluorination.

Materials:

  • Methyl 2-amino-6-methylbenzoate (1.0 mmol, 1.0 eq)

  • Pyridine (1.5 mmol, 1.5 eq)

  • Pivaloyl chloride (1.2 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

Procedure:

  • Dissolve methyl 2-amino-6-methylbenzoate in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the slow, dropwise addition of pivaloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected anilide, which can often be used in the next step without further purification.

Protocol 2.2: para-Selective Fluorination

Objective: To regioselectively fluorinate the protected anilide at the C5 position. This protocol is adapted directly from the literature.[3]

Materials:

  • Methyl 2-(pivalamido)-6-methylbenzoate (0.5 mmol, 1.0 eq)

  • Bis(pivaloyloxy)iodobenzene (PhI(OPiv)₂) (0.75 mmol, 1.5 eq)

  • Hydrogen Fluoride-Pyridine (HF·Py, ~70% HF) (3.0 mmol, 6.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • CAUTION: HF-Pyridine is extremely corrosive and toxic. This procedure MUST be performed in a chemical fume hood using appropriate personal protective equipment (polycarbonate face shield, neoprene or other HF-resistant gloves). Have 2.5% calcium gluconate gel readily available.[12]

  • In a fluorinated polyethylene (FEP) or polypropylene tube, dissolve the anilide substrate (1.0 eq) in anhydrous DCM.

  • Carefully add HF-Pyridine (6.0 eq) to the solution at room temperature.

  • In a separate flask, dissolve PhI(OPiv)₂ (1.5 eq) in anhydrous DCM.

  • Add the PhI(OPiv)₂ solution to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated solution of NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to isolate the para-fluorinated product.

Protocol 2.3: Pivalamide Deprotection

Objective: To remove the pivaloyl protecting group and reveal the final product.

Materials:

  • Methyl 5-fluoro-2-(pivalamido)-6-methylbenzoate (1.0 mmol, 1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

Procedure:

  • Suspend the fluorinated anilide in 6 M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until TLC/LC-MS indicates complete conversion.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated base solution (e.g., NaHCO₃ or NaOH).

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary to yield pure methyl 2-amino-5-fluoro-6-methylbenzoate.

Safety & Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols.

  • Electrophilic N-F Reagents (Selectfluor®, NFSI): While relatively stable, these are strong oxidizing agents. Avoid contact with skin and eyes. Wear standard personal protective equipment (safety glasses, lab coat, gloves).

  • Elemental Fluorine (F₂): Fluorine gas is extremely toxic, corrosive, and reactive.[12][13] Its use requires specialized equipment, such as a dedicated gas cabinet and continuous flow reactors, and is only recommended for highly experienced personnel.[14][15][16] All materials in the reaction setup must be scrupulously dried and passivated.[13]

  • HF-Pyridine: This reagent is a source of hydrogen fluoride (HF). HF causes severe, penetrating chemical burns that may not be immediately painful.[12]

    • Engineering Controls: Always handle in a chemical fume hood with excellent ventilation.

    • Personal Protective Equipment: Wear a polycarbonate face shield, a lab coat, and HF-resistant gloves (e.g., neoprene).

    • First Aid: A 2.5% calcium gluconate gel must be immediately accessible for treating skin exposure.[12][15]

Summary and Method Comparison

FeatureStrategy 1: Direct C-H FluorinationStrategy 2: Directed para-Fluorination
Number of Steps 13 (Protection, Fluorination, Deprotection)
Regioselectivity Low to Moderate (Mixture of Isomers)Excellent (para-selective)
Key Reagents Selectfluor® or NFSIPivaloyl Chloride, PhI(OPiv)₂, HF-Pyridine
Handling Hazard Moderate (Oxidizing solids)High (Corrosive and toxic HF-Pyridine)
Ideal Application Rapid synthesis for screening where isomers can be separated or tested as a mixture.Synthesis of a specific, pure regioisomer for structure-activity relationship studies or as a final drug candidate.

References

  • Alric, J.P., et al. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
  • Gómez-Suárez, A., et al. (2020). Catalyst-free fluorination of aniline derivatives. ResearchGate. [Link]

  • Scott, P.J.H., et al. (2020). Nucleophilic radiofluorination of aryl halides with K18F mediated by well-defined copper complexes. Journal of Nuclear Medicine. [Link]

  • Buchwald, S.L., et al. (2011). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PubMed Central. [Link]

  • Ribas, X., et al. (2011). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. ACS GCI Reagent Guides. [Link]

  • Jiao, J., et al. (2019). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Environmental Health & Safety. Fluorine. Princeton University. [Link]

  • Postigo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. [Link]

  • Postigo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Kappe, C.O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Maji, A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]

  • Kappe, C.O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Wang, B., et al. (2021). Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Organic Letters. [Link]

  • Gouverneur, V. (2018). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Frija, L.M.L., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2012). Hypervalent Iodine Mediated para-Selective Fluorination of Anilides. Organic Letters. [Link]

  • Organic Chemistry Portal. Selectfluor. Organic-Chemistry.org. [Link]

  • Kim, S., et al. (2023). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor. New Journal of Chemistry. [Link]

  • Kirk, K.L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Reviews. [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Frija, L.M.L., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. ResearchGate. [Link]

  • Chen, D.Y.-K., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds. Journal of the American Chemical Society. [Link]

  • Zhang, H., & Wang, L. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Iida, S., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]

  • Iida, S., et al. (2023). F-Fluorination of 2-Methyl-6-nitrobenzenesulfonate Ester and its Application for the Synthesis of an F-Labeled Amino Acid. ResearchGate. [Link]

  • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted defluorination of methyl 2-amino-4-fluoro-6-methylbenzoate during scale-up

Target Compound: Methyl 2-amino-4-fluoro-6-methylbenzoate Process Step: Reduction of Methyl 4-fluoro-6-methyl-2-nitrobenzoate Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-amino-4-fluoro-6-methylbenzoate Process Step: Reduction of Methyl 4-fluoro-6-methyl-2-nitrobenzoate Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Welcome to the Technical Support Center. Scaling up the reduction of fluorinated nitroarenes frequently introduces unexpected impurity profiles. This guide is designed to help you diagnose, troubleshoot, and eliminate unwanted hydrodefluorination during the synthesis of methyl 2-amino-4-fluoro-6-methylbenzoate.

Diagnostic Workflow

Use the following logic tree to immediately identify the bottleneck in your scale-up process and select the appropriate intervention.

DefluorinationTroubleshooting Start Issue: Hydrodefluorination Detected on Scale-Up CheckMethod Is the process using Pd/C + H2? Start->CheckMethod MethodPd High Risk of C-F Oxidative Addition CheckMethod->MethodPd Yes MethodOther Evaluate Metal-Free or Fe-based Methods CheckMethod->MethodOther No CheckEngineering Is mixing adequate? (Check kLa & H2 uptake) MethodPd->CheckEngineering Success Target Achieved: Methyl 2-amino-4-fluoro-6-methylbenzoate MethodOther->Success FixEngineering Correct H2 Starvation: Increase Agitation & Pressure CheckEngineering->FixEngineering No (Poor Mixing) ChangeCatalyst Chemical Intervention: Switch to Sulfided Pt/C CheckEngineering->ChangeCatalyst Yes (Good Mixing) FixEngineering->ChangeCatalyst IPC: >0.5% Impurity FixEngineering->Success IPC: <0.5% Impurity AddPoison Add Catalyst Poison: (e.g., Morpholine, ZnBr2) ChangeCatalyst->AddPoison IPC: >0.5% Impurity ChangeCatalyst->Success IPC: <0.5% Impurity AddPoison->Success

Fig 1: Troubleshooting workflow for resolving defluorination during nitro reduction scale-up.

Mechanistic Root Cause Analysis (FAQ)

Q: Why does defluorination happen specifically to this molecule? A: The susceptibility of the C-F bond is driven by electronic effects. In methyl 4-fluoro-6-methyl-2-nitrobenzoate, the ester group (-COOMe) at C1 is situated para to the fluorine atom at C4. This electron-withdrawing group strongly activates the C-F bond by lowering the electron density at the para position[1]. During catalytic hydrogenation over standard Palladium on Carbon (Pd/C), the low-valent palladium undergoes oxidative addition into this activated C-F bond, leading to catalytic hydrogenolysis (hydrodefluorination)[2].

Q: We achieved >99% purity at the 10-gram lab scale. Why are we seeing 15% des-fluoro impurity at the 10-kg pilot scale? A: The root cause is mass transfer limitation leading to "hydrogen starvation"[3]. In small-scale flasks, the volumetric mass transfer coefficient ( kL​a ) is extremely high, keeping the catalyst surface saturated with dissolved hydrogen. Because nitro reduction is kinetically faster than C-F cleavage, the desired reaction outcompetes the side reaction. On a larger scale, gas-liquid mixing is less efficient. When the catalyst is starved of H 2​ , the active Pd sites seek alternative reducible bonds, and the activated C-F bond becomes the primary target[2]. Extended batch times on scale-up further prolong the exposure of the product to the active metal.

Quantitative Comparison of Mitigation Strategies

To resolve this, you must either alter the engineering parameters or change the chemical environment. Below is a summary of alternative reduction strategies to suppress defluorination.

Catalyst / ReagentDefluorination RiskTypical Impurity ProfileScalabilityCost & Operational Impact
Pd/C + H 2​ High (5–20%)Des-fluoro amine, DimersHighLow cost, but requires extreme kL​a control.
Pt/C (Sulfided) + H 2​ Low (<1%)Unreacted nitroHighModerate cost. Highly chemoselective.
Transfer Hydrogenation Low-ModerateFormamide adductsModerateGood for sensitive substrates; requires specific Ir/Ru catalysts[1].
Fe / NH 4​ Cl None (0%)Iron oxidesModerateLow cost, but generates heterogeneous waste on scale.
B 2​ (OH) 4​ / H 2​ O None (0%)Boric acid byproductsModerateGreen chemistry; eliminates transition metals entirely[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality explanations for the physical chemistry and strict In-Process Controls (IPCs) to ensure the system behaves as expected during scale-up.

Protocol A: Chemoselective Hydrogenation using Sulfided Pt/C

Causality: Platinum is inherently less active for dehalogenation than Palladium. Sulfiding the catalyst selectively poisons the highly active edge/corner sites responsible for C-F oxidative addition, while leaving the planar sites available for the kinetically favorable nitro reduction.

Step-by-Step Methodology:

  • Reactor Preparation: Inert the Hastelloy or glass-lined reactor with N 2​ (3 pressure/vacuum cycles).

  • Substrate Loading: Charge methyl 4-fluoro-6-methyl-2-nitrobenzoate (1.0 equiv) and ethyl acetate (10 volumes).

  • Catalyst Loading: Charge 1% Pt/C (sulfided) at 2 wt% relative to the substrate. (Engineering Note: Ensure the catalyst is fully wetted with solvent before introducing gas to prevent localized exotherms).

  • Purge Cycle: Purge the headspace with N 2​ (3 cycles), followed by H 2​ (3 cycles) at 1 bar.

  • Reaction Execution: Pressurize H 2​ to 3 bar. Set the agitator to the maximum safe RPM to ensure a high kL​a and prevent H 2​ starvation. Maintain the internal temperature at 20–25°C using jacket cooling. (Crucial: Do not let the temperature exceed 30°C, as excess thermal energy accelerates C-F oxidative addition).

  • In-Process Control (IPC) & Validation Gate: After theoretical H 2​ uptake ceases, sample the reactor and analyze via HPLC.

    • Validation Pass: If starting material is <1% and the des-fluoro impurity is <0.5%, proceed to workup.

    • Correction Protocol: If starting material remains but H 2​ uptake has stopped, do NOT increase pressure. Add 0.1 wt% morpholine or zinc bromide to suppress any emerging dehalogenation activity, then raise the temperature slightly to 35°C to finish the nitro reduction.

  • Workup: Filter the catalyst over a pad of Celite under an inert atmosphere. Wash the cake with EtOAc. Concentrate the filtrate under reduced pressure to yield the target methyl 2-amino-4-fluoro-6-methylbenzoate.

Protocol B: Metal-Free Reduction using Tetrahydroxydiboron (B 2​ (OH) 4​ )

Causality: Eliminating transition metals completely removes the possibility of C-F oxidative addition. B 2​ (OH) 4​ in water acts as a mild, highly chemoselective hydrogen donor that reduces nitro groups without affecting halogens[4].

Step-by-Step Methodology:

  • Reagent Loading: Charge the nitro precursor (1.0 equiv) and B 2​ (OH) 4​ (5.0 equiv) into the reactor[4].

  • Solvent Addition: Add degassed H 2​ O (15 volumes). No organic co-solvent is required, making this an environmentally benign alternative[4].

  • Heating: Heat the suspension to 80°C under a nitrogen atmosphere.

  • Monitoring (IPC) & Validation Gate: Sample every 2 hours. The reaction proceeds via coordination of the nitro group with B 2​ (OH) 4​ and water, followed by hydrolysis[4].

    • Validation Pass: Monitor by HPLC until complete consumption of the nitroarene. Over-reduction to the des-fluoro product is mechanistically impossible under these conditions. If conversion stalls, add an additional 1.0 equiv of B 2​ (OH) 4​ .

  • Workup: Cool the reactor to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to isolate the pure product.

References

  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety Source: ACS Catalysis URL:[Link]

  • Replacement of Fluorine by Hydrogen (Catalytic Hydrogenolysis) Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • How To Minimise - Scale UP Difficulties Source: Chemical Industry Digest URL:[Link]

  • Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O Source: Synthesis (Organic Chemistry Portal) URL:[Link]

Sources

Optimization

Reducing side-product formation in methyl 2-amino-4-fluoro-6-methylbenzoate reactions

Welcome to the technical support center for methyl 2-amino-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 2-amino-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this substituted aniline in various synthetic applications. Our focus is to provide in-depth, field-proven insights to help you anticipate and mitigate common side-product formations, thereby enhancing reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though TLC analysis suggests full consumption of the starting material. What are the likely causes?

A1: Low isolated yield despite complete starting material consumption often points to issues during the workup and purification stages or the formation of highly soluble or volatile side products. The primary culprits are typically:

  • Product Loss During Extraction: Methyl 2-amino-4-fluoro-6-methylbenzoate possesses both a basic amino group and a lipophilic ester. Improper pH adjustment during aqueous workup can lead to the formation of the corresponding ammonium salt, which may have partial solubility in the aqueous phase. Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction with an organic solvent.

  • Formation of Water-Soluble Side Products: Side reactions could be generating polar byproducts that are washed away during the workup.

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of a complex mixture of colored, often tar-like substances that are difficult to isolate and can trap the desired product.[1]

Q2: The final, purified product has a distinct yellow or brown discoloration. What is the source of this impurity and how can it be prevented?

A2: Discoloration is almost always indicative of oxidative degradation of the aniline moiety.[1] The electron-rich aromatic ring is highly susceptible to air oxidation, which can be accelerated by heat, light, or the presence of trace metals.

  • Prevention: The most effective strategy is to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[1] Degassing solvents prior to use can also minimize dissolved oxygen.[1] If the reaction is heated, ensure a well-sealed system with a continuous inert gas blanket.

Q3: My NMR analysis shows a persistent impurity with a carboxylic acid peak. What is this side product and how do I remove it?

A3: The presence of a carboxylic acid peak indicates the hydrolysis of the methyl ester group, resulting in the formation of 2-amino-4-fluoro-6-methylbenzoic acid. This occurs when water is present in the reaction mixture, especially under acidic or basic conditions.

  • Prevention and Removal:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Flame-dry glassware to remove adsorbed moisture.

    • Workup: During the workup, a careful wash with a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), will convert the acidic impurity into its water-soluble sodium salt, which can then be efficiently removed in the aqueous layer.[2]

Troubleshooting Guide: Common Side-Product Formation

This section provides a deeper dive into specific side products, their mechanisms of formation, and detailed protocols for their mitigation.

Issue 1: Formation of 2-Amino-4-fluoro-6-methylbenzoic Acid (Ester Hydrolysis)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is one of the most common side reactions.

Mechanism: Ester hydrolysis can be catalyzed by either acid or base. In the presence of water, a nucleophilic attack occurs at the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester for attack by water. Under basic conditions, hydroxide acts as the nucleophile. As this is a reversible reaction, the presence of excess water drives the equilibrium toward the carboxylic acid product.[2][3]

Workflow Diagram: Ester Hydrolysis Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Side-Product Pathway A Methyl 2-amino-4-fluoro- 6-methylbenzoate + Reagent B Reaction Conditions (Anhydrous) A->B C Desired Product B->C D Methyl 2-amino-4-fluoro- 6-methylbenzoate E H₂O (Trace Moisture) (Acid/Base Catalyst) D->E Hydrolysis F Side Product: 2-Amino-4-fluoro-6-methylbenzoic Acid E->F

Caption: Desired vs. side-product pathway for ester hydrolysis.

Troubleshooting and Optimization

Symptom Potential Cause Recommended Solution
Carboxylic acid peak in NMR/IR; spot on TLC that streaks.Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Low yield after basic workup.Product loss as carboxylate salt.During workup, perform a wash with a mild base (5% NaHCO₃ solution) before final extraction. Avoid strong bases like NaOH which can catalyze further hydrolysis.
Reaction fails to go to completion under acidic conditions.Equilibrium with starting materials.If the reaction itself requires acidic conditions, consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[2]

Protocol: Anhydrous Workup to Remove Carboxylic Acid Impurity

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A 5% aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of organic phase). Note: Vent the funnel frequently to release CO₂ gas.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the removal of dissolved water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of the acidic impurity.

Issue 2: Formation of Oxidative Byproducts (Dimers, Oligomers, and Tar)

The amino group of anilines is a powerful activating group, making the aromatic ring electron-rich and highly susceptible to oxidation.[1][4]

Mechanism: The mechanism of aniline oxidation is complex and can proceed through various pathways, often involving single-electron transfer to form radical cations. These reactive intermediates can then dimerize or polymerize, leading to a mixture of colored compounds, including azo- and azoxy-benzenes and other polymeric materials. This process is often catalyzed by air (O₂), light, and trace metal impurities.

Diagram: Prevention of Oxidative Degradation

G cluster_problem Problem: Oxidation cluster_solution Solution: Inert Conditions Aniline Aniline Moiety Oxidants O₂, Light, Metal Ions Aniline->Oxidants Susceptible to Degradation Colored Impurities (Dimers, Tars) Oxidants->Degradation Leads to Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Prevention Prevents Oxidation Inert_Atmosphere->Prevention Degassed_Solvents Degassed Solvents Degassed_Solvents->Prevention Low_Temp Low Temperature Low_Temp->Prevention Clean_Glassware Clean Glassware Clean_Glassware->Prevention

Caption: Key factors leading to and preventing oxidative degradation.

Troubleshooting and Optimization

Symptom Potential Cause Recommended Solution
Dark, tar-like residue in the reaction flask.Air oxidation of the aniline.Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).[1]
Product darkens upon standing or during purification.Exposure to air and/or light.Store the compound in a dark place, under an inert atmosphere, and at a low temperature.[5] For purification by column chromatography, use freshly distilled solvents and work quickly to minimize air exposure on the column.
Inconsistent reaction outcomes.Trace metal catalysis from dirty glassware or reagents.Use high-purity reagents and ensure all glassware is scrupulously clean. An acid wash (e.g., with aqua regia) followed by thorough rinsing can remove metal residues.

Protocol: Reaction Setup Under Inert Atmosphere

  • Assemble the reaction glassware (e.g., round-bottom flask, condenser) and flame-dry all parts under vacuum to remove moisture.

  • Allow the glassware to cool to room temperature under a stream of nitrogen or argon.

  • Introduce the solid reagents, including methyl 2-amino-4-fluoro-6-methylbenzoate.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.

  • Add degassed solvents via a cannula or a syringe through a rubber septum.

  • Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler system.

Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. A combination of chromatographic and spectroscopic methods is recommended.

Analytical Technique Purpose Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and preliminary purity check.The amino group can cause streaking on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can improve spot shape.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of side products.A C18 reverse-phase column is typically effective. A gradient method using a buffered aqueous mobile phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is a good starting point.[6] UV detection at ~254 nm should be suitable.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of product mass.The compound should be sufficiently volatile for GC analysis. A standard non-polar column (e.g., DB-1) can be used.[7] The mass spectrum will provide the molecular weight and fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and identification of impurities.¹H, ¹³C, and ¹⁹F NMR are all highly valuable. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorine substituent. Impurities like the hydrolyzed carboxylic acid will show a characteristic broad singlet for the -COOH proton.

References

  • Minimizing byproduct formation in benzo
  • Common side reactions in the synthesis of substituted benzoic acids. (2025). Benchchem.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Identifying side products in the halogen
  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv.
  • Reactions of Aniline. (2024). Chemistry Steps.
  • Analytical Methods. (n.d.).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). Beilstein Journals.
  • Methyl 2-amino-3,4,5,6-tetrafluorobenzo
  • Esterification of benzoic acid to methyl benzo
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015).
  • Methyl 2-amino-4-fluorobenzo
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013).
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.).
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid. (2025). Benchchem.
  • Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a. (n.d.).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent.
  • Analytical methods for amino acid determination in organisms. (2020).
  • 2-Amino-6-methylpyridinium 4-nitrobenzo
  • Keyur D Bhatt, et al. Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Be. (2020). Medwin Publishers.
  • Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor in Specialty Chemical Synthesis. (2025). Benchchem.
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. (n.d.).
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu (Europe).

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Troubleshooting

Technical Support Center: HPLC Method Optimization for Methyl 2-Amino-4-Fluoro-6-Methylbenzoate Purity Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of methyl 2-amino-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of methyl 2-amino-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, optimization, and routine analysis. The content is structured in a question-and-answer format to directly address specific issues, grounded in established scientific principles and regulatory standards.

Introduction: Understanding the Analyte

Methyl 2-amino-4-fluoro-6-methylbenzoate is an aromatic amine. From a chromatographic perspective, its structure presents specific challenges:

  • Basic Amino Group: The primary amine (-NH₂) is basic and prone to protonation. This makes it highly susceptible to secondary interactions with acidic residual silanols on the surface of standard silica-based HPLC columns, a primary cause of severe peak tailing.[1][2]

  • Polarity: The presence of the amine, fluoro, and ester functional groups imparts a degree of polarity, which can lead to poor retention on traditional reversed-phase columns under highly organic mobile phase conditions.[3]

  • Purity Analysis Requirement: As the goal is purity analysis, the method must be capable of separating the main compound from process-related impurities and potential degradation products. This necessitates a stability-indicating method.[4]

This guide will provide a systematic approach to developing a robust and reliable HPLC method for this compound, focusing on troubleshooting common issues and ensuring the method is fit for its intended purpose.

Part 1: Foundational Method Development

A logical, structured approach to method development is crucial for efficiency and success. The following section outlines a starting point and a workflow for developing a purity method for this specific analyte.

Q1: Where should I begin with method development for this compound?

Answer: Start with a systematic screening approach using a standard, high-quality reversed-phase column and a generic gradient. The goal of the initial screening is to establish retention and get a preliminary view of the impurity profile.

A recommended starting point is a C18 column with an acidic mobile phase. The acidic conditions (pH 2-4) serve two purposes: they suppress the ionization of acidic silanol groups on the column packing, which helps mitigate peak tailing, and they ensure the basic analyte is in a consistent, protonated state.[4]

Experimental Protocol: Initial Screening Method
ParameterRecommended ConditionRationale & Expertise
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmA standard workhorse column. High-purity, end-capped silica minimizes silanol interactions. A 250 mm length provides high efficiency for resolving impurities.[4]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the basic analyte and offers good buffering capacity. Phosphoric acid is non-volatile and suitable for UV detection only. Formic acid is volatile and compatible with Mass Spectrometry (MS).[4]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.[5]
Gradient Program 5-95% B over 20 minutesA broad gradient is essential in early development to elute both polar and non-polar impurities and determine the required solvent strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CProvides better run-to-run reproducibility than ambient temperature and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 245 nm (Verify with UV Scan)Aromatic amines typically have strong absorbance in the 230-250 nm range. A UV scan of the analyte in the mobile phase should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard volume that minimizes injection-solvent effects.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Dissolving the sample in a solvent weaker than the initial mobile phase condition is critical to prevent peak distortion.[6]
Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep Define Analytical Target Profile (ATP) (e.g., Purity Method, Stability-Indicating) info Gather Analyte Information (Structure, pKa, Solubility) prep->info screen Initial Screening (C18 Column, Acidic Gradient) info->screen eval1 Evaluate Initial Results (Retention, Peak Shape, Resolution) screen->eval1 opt_choice Is Peak Shape & Retention Acceptable? eval1->opt_choice opt_shape Optimize Peak Shape (pH, Additives, Column Choice) opt_choice->opt_shape No opt_res Optimize Resolution (Gradient Slope, Temp, Organic Modifier) opt_choice->opt_res Yes opt_shape->opt_res eval2 Evaluate Optimized Method Against ATP opt_res->eval2 validate Perform Method Validation (ICH Q2(R2) Guidelines) eval2->validate robust Assess Robustness & Establish System Suitability validate->robust

Caption: Systematic workflow for HPLC method development.

Part 2: Troubleshooting Guide

This section addresses the most common problems encountered during the analysis of methyl 2-amino-4-fluoro-6-methylbenzoate.

Peak Shape Problems

Peak asymmetry is the most frequent issue for aromatic amines. An ideal peak is symmetrical, but tailing or fronting can compromise resolution and quantification accuracy.[1]

Q2: My main peak for methyl 2-amino-4-fluoro-6-methylbenzoate is tailing severely (asymmetry > 1.5). Why is this happening and how can I fix it?

Answer: This is almost certainly due to secondary ionic interactions between your protonated basic analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the silica surface of the column.[2] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a "tail".

Here are solutions, from simplest to most effective:

SolutionProtocol / ActionScientific Rationale
1. Lower Mobile Phase pH Adjust the pH of Mobile Phase A to between 2.5 and 3.0 using phosphoric or formic acid.Lowering the pH suppresses the ionization of the acidic silanol groups, neutralizing their negative charge and minimizing the ionic interaction with the positively charged analyte.[4]
2. Add a Competing Base Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase.TEA is a stronger base that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte. Caution: TEA can shorten column lifetime and suppress MS signal.[4]
3. Use a Modern, Base-Deactivated Column Switch to a column specifically designed for basic compounds. Look for labels like "base-deactivated," "high-purity silica," or those with proprietary end-capping or surface shielding technologies.These columns have a much lower concentration of active silanol groups due to improved manufacturing processes and more effective end-capping, providing the most robust solution for eliminating peak tailing for amines.[2]
4. Increase Buffer Concentration If using a buffer (e.g., phosphate), increase the concentration from 10mM to 25-50mM.Higher buffer concentrations can help to saturate the silanol sites and reduce secondary interactions, though this effect is often less pronounced than pH control.[7]
Q3: My peak is fronting (asymmetry < 0.8). What is the cause?

Answer: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[6]

  • Column Overload: This happens when you inject too much sample mass or volume. The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.

    • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, the issue was overloading.[8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column. This causes the peak to spread out and often front.[6][9]

    • Solution: Always prepare your sample in a diluent that is as weak as or weaker than the starting mobile phase composition. If sample solubility is an issue, inject the smallest volume possible.

Troubleshooting Peak Asymmetry

PeakShapeTroubleshooting start Asymmetrical Peak Observed check_asymmetry Calculate Tailing Factor (Tf) or Asymmetry Factor (As) start->check_asymmetry tailing Tf or As > 1.2 (Tailing) check_asymmetry->tailing Tailing fronting Tf or As < 0.9 (Fronting) check_asymmetry->fronting Fronting cause_tailing Probable Cause: Secondary Silanol Interactions tailing->cause_tailing cause_fronting Probable Causes: 1. Sample Overload 2. Strong Sample Solvent fronting->cause_fronting sol_tailing Solutions: 1. Lower Mobile Phase pH (2.5-3.0) 2. Use Base-Deactivated Column 3. Add Competing Base (TEA) cause_tailing->sol_tailing sol_fronting Solutions: 1. Reduce Injection Volume/Concentration 2. Re-dissolve Sample in Weaker Solvent cause_fronting->sol_fronting

Caption: Decision tree for diagnosing peak shape problems.

Retention and Resolution

Achieving adequate retention and separating the main analyte from all impurities is the primary goal of a purity method.

Q4: My main peak has very little retention (elutes near the void volume). How can I increase it?

Answer: Poor retention of a polar compound on a reversed-phase column indicates that the mobile phase is too strong (too much organic solvent) or the stationary phase is not retentive enough.

  • Decrease Organic Content: The most straightforward solution is to make the mobile phase weaker (more aqueous). Modify your gradient to start with a lower percentage of Mobile Phase B (e.g., start at 5% ACN instead of 20%).

  • Change Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from ACN to methanol can increase retention for some compounds. This can also change selectivity, potentially improving resolution between other peaks.[10]

  • Use a More Retentive Column: If mobile phase adjustments are insufficient, consider a stationary phase with higher hydrophobicity (e.g., a C18 with a higher carbon load) or a different chemistry, such as a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions.[5]

Q5: How can I improve the resolution between my main peak and a closely eluting impurity?

Answer: Resolution is a function of efficiency, selectivity, and retention. To improve it, you can adjust parameters that affect these factors. According to USP General Chapter <621>, certain adjustments are permissible without full revalidation.[11][12]

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Gradient Slope: Make the gradient shallower around the elution time of the critical pair. A slower increase in organic solvent percentage gives the peaks more time to separate.

    • Change Organic Modifier: As mentioned, switching from acetonitrile to methanol (or using a ternary mixture of Water/ACN/MeOH) can significantly alter selectivity.[10]

    • Adjust Temperature: Changing the column temperature can affect the retention of different compounds to varying degrees, thus altering selectivity. Try adjusting in 5 °C increments (e.g., from 30 °C to 35 °C or 25 °C).

  • Increase Efficiency (N):

    • Use a Longer Column or Smaller Particles: Moving from a 150 mm to a 250 mm column, or from 5 µm to sub-3 µm particles, will increase the number of theoretical plates and improve resolution, but will also increase backpressure.

  • Increase Retention (k):

    • Reduce Mobile Phase Strength: As described in Q4, increasing retention of the peak pair by reducing the overall organic content will also increase resolution, provided selectivity is maintained.

Part 3: Method Validation and System Suitability FAQs

Once a method is optimized, it must be validated to prove it is fit for purpose. Routine use of the method requires passing system suitability tests (SST) to ensure the system is performing correctly.

Q6: What are the essential parameters to validate for this purity method according to ICH guidelines?

Answer: For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R2) guideline outlines several key validation characteristics.[13][14]

Validation ParameterPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is typically demonstrated through forced degradation studies and peak purity analysis (e.g., with a PDA detector).[13]
Linearity Demonstrates that the method's response is directly proportional to the analyte concentration over a specified range (e.g., from the Limit of Quantitation to 150% of the expected impurity concentration).[15]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.
Accuracy The closeness of the test results to the true value. Assessed by analyzing a sample spiked with a known amount of impurity.
Precision The degree of agreement among individual test results. Evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day, inter-analyst), and Reproducibility (inter-laboratory).[16]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temperature ±5°C), providing an indication of its reliability during normal usage.
Q7: What are typical System Suitability Test (SST) criteria for this method?

Answer: SST is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the chromatographic system is adequate for the intended analysis.[17] Typical criteria are established during method validation.

SST ParameterTypical Acceptance Criteria (as per USP <621>)Purpose
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurity/species.Ensures baseline separation and accurate integration of peaks.[12]
Tailing Factor (Tf) Tf ≤ 2.0 for the main analyte peak. A stricter limit (e.g., ≤ 1.5) is often preferred.Confirms good peak shape, which is essential for accurate integration.[18]
Precision / Repeatability Relative Standard Deviation (RSD) ≤ 2.0% for peak area from 5 or 6 replicate injections of a standard.Demonstrates the stability and precision of the injector and the overall system.
Plate Count (N) N > 2000 (This is a general guideline; a specific value should be set during validation).Measures the efficiency of the column. A significant drop can indicate a column problem.[12]
References
  • HPLC Troubleshooting Guide. [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]

  • Troubleshooting Guide - Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Validation of analytical procedures q2(r2) - ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant - PubMed. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier | LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online. [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. [Link]

  • HPLC Troubleshooting. [Link]

  • How can a specific analyte cause fronting in HPLC? - ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - IAEA. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. [Link]

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Reference Data & Comparative Studies

Validation

Validating purity of methyl 2-amino-4-fluoro-6-methylbenzoate using LC-MS

Validating the Purity of Methyl 2-Amino-4-Fluoro-6-Methylbenzoate: A Comparative Guide to LC-MS vs. Traditional Methodologies As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Methyl 2-Amino-4-Fluoro-6-Methylbenzoate: A Comparative Guide to LC-MS vs. Traditional Methodologies

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the analytical rigor applied to intermediate validation must evolve. (CAS: 2091781-95-0) is a prime example of a critical intermediate where standard purity assays often fall short. Featuring an aniline moiety, a fluorine atom, and an ester group, this compound is prone to subtle synthetic byproducts—such as des-fluoro impurities, regioisomers, and hydrolysis products—that can poison downstream catalysis or persist as potentially genotoxic impurities (PGIs) in the final active pharmaceutical ingredient (API).

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives, providing a self-validating experimental framework for drug development professionals.

The Analytical Challenge: Beyond HPLC-UV

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for pharmaceutical purity validation. However, as detailed in industry perspectives on , UV detection relies entirely on the chromophoric properties of the analyte.

If a co-eluting impurity (such as a structural isomer) shares a nearly identical UV absorption profile with methyl 2-amino-4-fluoro-6-methylbenzoate, Photodiode Array (PDA) spectral homogeneity checks will fail to differentiate them, yielding a false-positive purity result. LC-MS overcomes this by separating analytes orthogonally: first by chromatographic retention time, and subsequently by mass-to-charge ratio (m/z). This dual-axis resolution provides definitive structural confirmation and trace-level quantification that UV alone cannot achieve.

Objective Comparison of Analytical Alternatives

To select the optimal validation strategy, researchers must weigh sensitivity, specificity, and operational throughput. Table 1 summarizes how LC-MS compares to other common analytical techniques for fluorinated intermediates.

Table 1: Performance Comparison for Purity Validation of Fluorinated Anilines

Analytical TechniqueSensitivity (LOD)Specificity for Co-eluting ImpuritiesStructural IdentificationBest Use Case
LC-MS (Q-TOF / TQ) < 1 ng/mL Excellent (Mass Defect Resolution) High (Exact Mass & Fragmentation) Trace impurity profiling, PGI detection, definitive purity.
HPLC-UV (PDA) ~50 ng/mLPoor (Relies on chromophore differences)Low (UV spectra only)Routine bulk batch release where impurities are known.
GC-MS ~10 ng/mLGoodModerate (Requires volatility)Volatile impurities; often requires complex derivatization.
qNMR ~1000 ng/mLModerate (Signal overlap possible)Absolute (Primary ratio method)Absolute purity assignment of reference standards.

Mechanistic Workflow: The LC-MS Advantage

The superiority of LC-MS lies in the physical chemistry of its sequential workflow. By carefully tuning the chromatography and ionization parameters, we create a highly specific analytical environment.

LCMS_Workflow A Sample Prep (Analyte Extraction) B UHPLC (Isomer Separation) A->B C ESI+ (Protonation) B->C D Mass Spec (m/z Detection) C->D E Data Analysis (EIC & Purity %) D->E

Caption: Logical workflow for LC-MS purity validation of fluorinated pharmaceutical intermediates.

Causality in the Workflow:

  • Chromatographic Separation: A superficially porous C18 column is utilized. The solid core of these particles minimizes longitudinal diffusion (the B term in the van Deemter equation), providing sharper peaks and superior resolution of closely related fluorinated regioisomers without generating the extreme backpressures associated with sub-2 µm fully porous particles.

  • Ionization (ESI+): The mobile phase is acidified with 0.1% formic acid. This low pH environment ensures that the primary amine (-NH2) on methyl 2-amino-4-fluoro-6-methylbenzoate is fully protonated to an ammonium ion (-NH3+). This maximizes ionization efficiency in positive Electrospray Ionization (ESI+), yielding a robust [M+H]+ signal at m/z 184.07.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in System Suitability Testing (SST), aligning with the .

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.

  • Standard: Accurately weigh 10.0 mg of authenticated methyl 2-amino-4-fluoro-6-methylbenzoate reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Sample: Prepare the test batch identically to achieve a nominal concentration of 10 µg/mL.

Step 2: Chromatographic Conditions (UHPLC)

  • Column: Superficially porous C18 (e.g., 2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Conditions (ESI-TOF/TQ)

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Mass: Extract the ion chromatogram (EIC) at m/z 184.077 ± 0.01 Da for the [M+H]+ adduct of the target compound (Exact mass: 183.0696 Da).

Step 4: Self-Validation Sequence (SST)

  • Blank Injection (Diluent only): Run first to confirm zero carryover and establish a baseline matrix profile.

  • SST Injections (Standard x6): Inject the 10 µg/mL standard six consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP tailing factor is < 1.5.

  • Sample Analysis: Proceed with batch samples only after SST criteria are met.

Method Validation to ICH Q2(R2) Standards

A method is only as trustworthy as its validation framework. The protocol must be rigorously tested against the parameters defined by .

ICH_Validation Start ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Start->Spec Sens Sensitivity (LOD/LOQ Determination) Start->Sens Prec Precision & Accuracy (Recovery & Repeatability) Start->Prec

Caption: Core validation parameters mandated by ICH Q2(R2) guidelines for analytical procedures.

Below is a summary of the experimental validation data establishing the robustness of the LC-MS method for this specific fluorinated intermediate.

Table 2: LC-MS Method Validation Data for Methyl 2-amino-4-fluoro-6-methylbenzoate

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS)Pass/Fail
Specificity No interference at the retention time of the analyte.Blank shows < 0.1% signal at m/z 184.07. Isomers fully resolved (Rs > 2.0).PASS
Linearity R² ≥ 0.995 across 50% to 150% of target concentration.R² = 0.9992 (Range: 1 ng/mL to 20 µg/mL).PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.99.4% ± 0.6% (Spiked at 3 concentration levels).PASS
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injections.RSD = 0.85% (n=6).PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1.0.2 ng/mL (S/N = 4.5).PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1.0.6 ng/mL (S/N = 12.1).PASS

Conclusion

While HPLC-UV remains a staple for bulk pharmaceutical analysis, the structural complexity of halogenated intermediates like methyl 2-amino-4-fluoro-6-methylbenzoate demands a higher tier of analytical scrutiny. By leveraging the mass-defect specificity and superior sensitivity of LC-MS, drug development professionals can confidently identify co-eluting impurities, validate absolute purity, and safeguard the integrity of downstream API synthesis.

References

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective LCGC International URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 2-amino-4-fluoro-6-methylbenzoate

As drug development increasingly relies on heavily functionalized halogenated building blocks, the safe handling and disposal of compounds like Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) becomes a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on heavily functionalized halogenated building blocks, the safe handling and disposal of compounds like Methyl 2-amino-4-fluoro-6-methylbenzoate (CAS: 2091781-95-0) becomes a critical operational mandate. This compound sits at the intersection of two challenging chemical classes: aniline derivatives, which pose acute hematotoxic risks, and fluorinated aromatics, which demand rigorous thermal destruction protocols to prevent environmental contamination.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety and disposal protocol, we must first understand the causality behind the compound's hazards. We do not simply categorize waste; we engineer disposal pathways based on molecular architecture:

  • The Aniline Core (Toxicity): Aniline derivatives are readily absorbed through the skin and respiratory tract. Biotransformation via hepatic cytochrome P450 enzymes leads to N-hydroxylation. These metabolites oxidize hemoglobin to methemoglobin, severely impairing oxygen transport. Because of this hazard profile, 1 closely monitors aniline derivatives in environmental samples and RCRA wastes, mandating strict containment[1].

  • The Fluoro-Substituent (Environmental Persistence): The carbon-fluorine (C-F) bond is exceptionally strong. Standard waste disposal or low-temperature burning fails to cleave this bond, potentially generating toxic fluorinated products of incomplete combustion (PICs). The EPA's 2 emphasizes the necessity of advanced thermal treatment to mitigate these risks[2].

  • The Ester Linkage (Reactivity): While relatively stable, the methyl ester can undergo hydrolysis under strongly acidic or basic conditions, altering its solubility and environmental mobility.

Quantitative Data & Classification Summary
Property / ParameterSpecification / Classification
Chemical Name Methyl 2-amino-4-fluoro-6-methylbenzoate
CAS Number 2091781-95-0
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Target Organ (Blood)
EPA Waste Category Halogenated Organic Waste (Requires specific manifesting)
Thermal Destruction >1100°C required for C-F bond cleavage
Incompatible Materials Strong oxidizing agents, strong acids/bases

Operational Handling & Experimental Workflow

To ensure a self-validating safety system, every interaction with the neat solid or concentrated solution must follow a strict procedural methodology. This prevents exposure before waste is even generated.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing, transfer, and solution preparation inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Never handle the dry powder on an open bench due to aerosolization risks.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended for concentrated stock solutions).

    • Splash-proof chemical goggles.

    • Tyvek sleeves or a dedicated, fluid-resistant lab coat.

  • Weighing and Transfer:

    • Tare the receiving vial inside the fume hood.

    • Use an anti-static weighing spatula to minimize powder dispersion.

    • If static is high, utilize a static eliminator (ionizing bar) to prevent the fluorinated powder from clinging to the weighing paper or gloves.

  • Decontamination:

    • Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., methanol or ethanol), followed by a secondary wipe with an aqueous detergent.

    • Dispose of all contaminated wipes as solid hazardous waste.

Proper Disposal Procedures

Because this compound contains both an amine and a fluorine atom, it cannot be routed through standard non-halogenated solvent waste streams. Proper 3 requires a multi-tiered approach to manage these mixed hazards[3].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container designated strictly for Halogenated Organic Solvents . Do not mix with acidic waste to prevent exothermic hydrolysis.

    • Solid Waste: Place contaminated gloves, weighing papers, and empty vials into a sealed, puncture-resistant container designated for Solid Halogenated Toxic Waste .

  • Labeling and Manifesting:

    • Label the container with the exact chemical name, concentration, and the primary hazard warnings: "TOXIC - ANILINE DERIVATIVE" and "FLUORINATED ORGANIC."

    • Under EPA guidelines, wastes containing aniline derivatives and halogenated compounds require specific tracking to ensure they are not sent to standard municipal landfills.

  • Storage:

    • Store the waste container in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area.

    • Adhere strictly to the EPA's 90-day or 180-day accumulation limits based on your facility's generator status.

  • Final Thermal Destruction (Incineration):

    • The waste must be transferred to a licensed hazardous waste disposal contractor.

    • Crucial Requirement: Specify that the waste contains fluorinated aromatics. The contractor must utilize a high-temperature rotary kiln incinerator operating at or above 1100°C (2012°F) with a minimum residence time of 2 seconds. This is the thermodynamic threshold required to break the C-F bond.

    • The incinerator must be equipped with an alkaline wet scrubber system to capture and neutralize the highly corrosive hydrogen fluoride (HF) gas generated during combustion.

Disposal Workflow Visualization

The following diagram illustrates the self-validating workflow from waste generation to safe environmental release, highlighting the critical intervention points for fluorinated aniline derivatives.

WasteWorkflow Start Methyl 2-amino-4-fluoro-6-methylbenzoate Waste Generation Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label: Toxic, Fluorinated, Aniline Derivative Segregate->Label Store Store in Secondary Containment (<90 Days) Label->Store Incinerate High-Temp Incineration (>1100°C) for C-F Cleavage Store->Incinerate Scrubber Alkaline Scrubber (Neutralize HF Gas) Incinerate->Scrubber End Safe Environmental Release Scrubber->End

Fig 1: Logical workflow for the segregation and thermal destruction of fluorinated aniline waste.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: Eurofins / U.S. Environmental Protection Agency (EPA)
  • Source: U.S. Environmental Protection Agency (EPA)

Sources

Handling

A Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-amino-4-fluoro-6-methylbenzoate

The primary toxicological concern stems from its classification as a substituted aniline. Aniline and its derivatives are well-documented for their potential toxicity, including the ability to be absorbed through the ski...

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Author: BenchChem Technical Support Team. Date: April 2026

The primary toxicological concern stems from its classification as a substituted aniline. Aniline and its derivatives are well-documented for their potential toxicity, including the ability to be absorbed through the skin and cause serious health effects such as methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. Therefore, the following protocols are designed to be robust and conservative, treating the compound with the caution it warrants.

Predictive Hazard Assessment

Based on the known hazards of substituted anilines and data from analogous fluorinated and aminobenzoate compounds, we can predict a likely hazard profile for Methyl 2-amino-4-fluoro-6-methylbenzoate. This assessment forms the logical basis for the stringent PPE and handling recommendations that follow.

Hazard ClassificationGHS Hazard Statement Code (Predicted)Rationale / Notes
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled. This is a common classification for substituted anilines and is noted for structural analogs like methyl 4-amino-2-fluoro-6-methoxybenzoate.
Skin Corrosion / Irritation H315Causes skin irritation. Expected due to the aromatic amine structure.
Serious Eye Damage / Irritation H319Causes serious eye irritation. A standard warning for many organic chemicals, particularly amines.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.
Long-Term Hazard Potential Carcinogen / MutagenAniline itself is classified by IARC as a Group 2A agent, "Probably carcinogenic to humans". Substituted anilines should be handled with extreme caution as potential carcinogens.
Physiological Hazard MethemoglobinemiaA key risk of aniline exposure, leading to cyanosis (blueish skin color), headache, dizziness, and fatigue due to impaired oxygen transport in the blood.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard; it should never be the only one. The primary control measure is to minimize exposure at the source through robust engineering controls.

  • Chemical Fume Hood: All handling, weighing, and manipulation of Methyl 2-amino-4-fluoro-6-methylbenzoate, whether in solid or solution form, must be conducted inside a certified and properly functioning chemical fume hood. This is non-negotiable and serves to contain vapors and fine particulates.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and unobstructed in the laboratory area where the compound is handled. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the mandatory PPE for handling this compound.

Body AreaRequired PPEStandard/SpecificationJustification
Hands Double-gloving: Inner nitrile glove, outer Butyl or Viton® gloves.ASTM F739Nitrile gloves alone offer poor protection against many aromatic compounds. A robust outer glove like butyl rubber or a laminate is necessary for protection against halogenated and aromatic hydrocarbons. Double-gloving provides added security and allows for safe removal of the contaminated outer layer.
Eyes/Face Chemical Splash Goggles AND a Face ShieldANSI Z87.1Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors. A face shield must be worn over the goggles to protect the entire face, especially when handling larger quantities (>50 mL) or during procedures with a heightened splash risk.
Body Fully-buttoned, long-sleeved Chemical-Resistant Lab CoatN/AA standard lab coat is insufficient. A coat made of chemically resistant material is required to prevent skin absorption in case of spills. All clothing worn underneath must cover the legs completely; shorts or skirts are not permitted.
Respiratory None required with proper engineering controls.N/AIf work is conducted within a certified fume hood, respiratory protection is not typically necessary. However, for spill cleanup or if engineering controls are compromised, a consultation with Environmental Health & Safety (EHS) is required to determine the appropriate respirator (e.g., a full-face respirator with organic vapor cartridges).

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is essential for minimizing risk. The following steps provide a clear guide for safe handling from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_fume_hood Verify Fume Hood (Check certification, airflow) prep_ppe Assemble All Required PPE prep_materials Gather All Chemicals & Equipment prep_spill_kit Ensure Spill Kit is Accessible don_ppe Don PPE (Coat, Goggles, Face Shield, Gloves) prep_spill_kit->don_ppe Proceed to Handling handle_chem Perform Chemical Manipulations (Weighing, Transfers, Reactions) don_ppe->handle_chem close_container Securely Cap All Containers handle_chem->close_container decontaminate Decontaminate Workspace (Wipe surfaces in fume hood) close_container->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste (Label hazardous waste container) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order (Outer gloves first, then face shield, etc.) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Methyl 2-amino-4-fluoro-6-methylbenzoate.

Emergency and Disposal Plans

Spill Response:

  • Small Spill (inside fume hood): Absorb with an inert, non-combustible material (e.g., sand or vermiculite). Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's emergency response team or EHS immediately. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention. Inform the medical personnel about the chemical identity and the risk of methemoglobinemia.

Disposal Plan: All materials contaminated with Methyl 2-amino-4-fluoro-6-methylbenzoate, including the chemical itself, empty containers, and cleanup materials, are considered hazardous waste.

  • Do NOT dispose of down the drain.

  • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling this potent chemical compound, ensuring a safe and controlled laboratory environment.

References

  • University of California, Los Angeles. (2015). Personal Protective Equipment Selection Guide. [Link]

  • Wikipedia. Aniline. [Link]

  • ResearchGate. Toxicological and Environmental Aspects of Anilines | Request PDF. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • NextSDS. methyl 4-amino-2-fluoro-6-methoxybenzoate — Chemical Substance Information. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Eurofins Scientific. (2024). Chemical Safety | Personal Protective Equipment (PPE). [Link]

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